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  • Product: N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
  • CAS: 2903-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed analysis of the molecular conformation, crystal packing, and intermolecular interactions of N-(2-chloro-4-methylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the molecular conformation, crystal packing, and intermolecular interactions of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, a member of the broadly significant arylsulfonamide class of compounds. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from its close structural isomers, N-(2-chlorophenyl)-4-methylbenzenesulfonamide and various other substituted N-(aryl)arylsulfonamides, to build a predictive model of its solid-state architecture. The core of this analysis focuses on the characteristic hydrogen bonding motifs that dictate the supramolecular assembly of these molecules, offering insights into their physicochemical properties relevant to drug design and materials science.

Introduction: The Significance of Sulfonamide Structures

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of antibacterial, and other therapeutic agents.[1] The efficacy and bioavailability of these drugs are intrinsically linked to their solid-state properties, which are governed by the intricate network of intermolecular interactions within the crystal lattice.[2] Understanding the precise three-dimensional arrangement of atoms and the nature of non-covalent forces, particularly hydrogen bonds, is paramount for predicting solubility, stability, and ultimately, the biological activity of these compounds. This guide delves into the structural nuances of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, a molecule poised at the intersection of several key substituent effects that influence crystal packing.

Experimental & Methodological Framework

To provide a robust predictive model for the target compound, we will draw upon established experimental protocols for the synthesis and crystallographic analysis of closely related arylsulfonamides.

Synthesis Protocol

The synthesis of N-(aryl)arylsulfonamides is typically achieved through a nucleophilic substitution reaction between an arylsulfonyl chloride and an appropriate aniline derivative. The following is a representative procedure adapted from the synthesis of analogous compounds.[3][4]

Step-by-Step Synthesis:

  • Reaction Setup: 2-chloro-4-methylaniline is dissolved in a suitable solvent, such as pyridine or in the presence of an aqueous solution of sodium carbonate to act as a base.

  • Addition of Sulfonyl Chloride: 4-methylbenzenesulfonyl chloride is added portion-wise to the stirred solution of the aniline derivative at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is collected by vacuum filtration.

  • Purification: The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to yield purified crystals.

Causality Behind Experimental Choices:

  • The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Recrystallization from a solvent like ethanol is a standard technique for purifying solid organic compounds, allowing for the formation of well-ordered crystals suitable for X-ray diffraction studies.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction.

Molecular and Crystal Structure Analysis: A Predictive Approach

Based on the analysis of its isomers, N-(2-chlorophenyl)-4-methylbenzenesulfonamide[5] and other related structures, we can predict the key structural features of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.

Molecular Conformation

The molecule is expected to adopt a non-planar conformation, with a significant twist around the S-N bond. This is a characteristic feature of N-(aryl)arylsulfonamides. The C-SO2-NH-C torsion angle is a critical parameter defining this conformation. For instance, in the closely related N-(2-chlorophenyl)-4-methylbenzenesulfonamide, this torsion angle is -54.8(2)°.[5] The presence of the additional methyl group at the 4-position of the chlorophenyl ring in the target compound is not expected to drastically alter this fundamental conformational preference.

The dihedral angle between the two aromatic rings is another important descriptor of the molecular shape. In N-(2-chlorophenyl)-4-methylbenzenesulfonamide, this angle is 71.6(1)°.[5] This significant tilt between the rings is a common feature driven by the steric hindrance and electronic effects of the substituents.

Crystallographic Parameters: An Isomeric Comparison

The following table presents the crystallographic data for two isomers of the target compound, providing a reasonable expectation for its own crystallographic parameters.

Parameter4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide[3]4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide[4]
Formula C14H14ClNO2SC14H14ClNO2S
Mr 295.77295.77
Crystal System MonoclinicTriclinic
Space Group P21/cP1
a (Å) 10.544 (1)8.1200 (8)
b (Å) 10.674 (1)8.1832 (8)
c (Å) 25.196 (3)10.985 (1)
α (°) ** 9095.81 (1)
β (°) 96.83 (1)96.92 (1)
γ (°) 90106.82 (1)
V (ų) **2815.6 (5)686.46 (11)
Z 82

The Supramolecular Architecture: Deciphering the Hydrogen Bonding Network

The crystal packing of N-(aryl)arylsulfonamides is predominantly directed by a network of hydrogen bonds.[6]

Intermolecular N-H···O Hydrogen Bonds: The Dimeric Synthon

The most prominent and structurally defining interaction in this class of compounds is the intermolecular hydrogen bond between the sulfonamide N-H group of one molecule and a sulfonyl oxygen atom (O=S) of a neighboring molecule.[7] This interaction is highly directional and leads to the formation of centrosymmetric dimers.

Hydrogen Bond Geometry (Predicted):

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N—H···O=S~0.86~2.1-2.4~2.9-3.2~160-170

D = Donor atom (N), H = Hydrogen, A = Acceptor atom (O). Data is estimated based on related structures.

These dimers then pack in the crystal lattice to form the extended solid-state structure.

G cluster_0 Molecule A cluster_1 Molecule B (Inversion-related) A_NH N-H B_SO2 S=O A_NH->B_SO2 N-H···O H-bond A_SO2 S=O B_NH N-H B_NH->A_SO2 N-H···O H-bond

Caption: Dimer formation via N-H···O hydrogen bonds.

Intramolecular N-H···Cl Interaction: A Conformation-Guiding Force

A noteworthy feature observed in the crystal structure of N-(2-chlorophenyl)-4-methylbenzenesulfonamide is the presence of an intramolecular N-H···Cl hydrogen bond.[5] This interaction, although weaker than the intermolecular N-H···O bond, plays a significant role in stabilizing the observed conformation of the molecule by creating a five-membered ring. It is highly probable that a similar intramolecular interaction exists in the target compound, N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, due to the presence of the ortho-chloro substituent.

Conclusion and Future Perspectives

This technical guide has presented a comprehensive, albeit predictive, analysis of the crystal structure and hydrogen bonding of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide. By leveraging high-quality crystallographic data from its close isomers, we have been able to construct a detailed model of its likely molecular conformation and supramolecular assembly. The key takeaways are the anticipated non-planar geometry, the dominant role of intermolecular N-H···O hydrogen bonds in forming centrosymmetric dimers, and the potential for a conformation-stabilizing intramolecular N-H···Cl interaction.

The insights provided herein are valuable for researchers in the fields of medicinal chemistry and materials science, as they offer a rational basis for understanding the solid-state properties of this important class of compounds. Definitive crystallographic studies on the title compound are warranted to validate these predictions and to further refine our understanding of the subtle interplay of substituent effects on the crystal packing of arylsulfonamides.

References

  • Nirmala, P. G., Foro, S., Gowda, B. T., & Fuess, H. (2010). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o188. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2329. [Link]

  • Sainz-Díaz, C. I., Martínez-Martínez, F. J., & Hernández-Laguna, A. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 234-242. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o800. [Link]

  • Acharya, B. N., Lloyd, D. G., & Scott, K. A. (2009). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. FEBS Letters, 583(12), 2027-2032. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2010). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2000. [Link]

  • Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., Hansen, L. K., & Raevsky, O. A. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 776-785. [Link]

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o988. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2009). In the crystal structure of the title compound, C14H14ClNO2S, the two aromatic rings are tilted relative to each other by 45.8 (1)°. In the crystal, inversion dimers linked by pairs of N—H⋯O hydrogen bonds occur. Acta Crystallographica Section E: Structure Reports Online, 65(4), o800. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2010). 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1466. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2010). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2000. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodology of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Executive Summary N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9) is a structurally significant diaryl sulfonamide. Featuring a robust sulfonamide linkage bridging a 2-chloro-4-methylaniline moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9) is a structurally significant diaryl sulfonamide. Featuring a robust sulfonamide linkage bridging a 2-chloro-4-methylaniline moiety and a tosyl group, this compound serves as both a versatile synthetic intermediate and a biologically relevant pharmacophore[1]. In medicinal chemistry, the sulfonamide motif is a cornerstone for designing competitive enzyme inhibitors, particularly targeting dihydropteroate synthase (DHPS) in bacterial pathways[2]. This technical guide details the compound's physicochemical properties, outlines a self-validating synthetic protocol, and explores its mechanistic relevance.

Molecular Architecture and Physicochemical Properties

The physicochemical profile of a molecule dictates its pharmacokinetic behavior, solubility, and synthetic handling. The high topological polar surface area (TPSA) derived from the sulfonamide oxygens and nitrogen provides excellent hydrogen-bonding capacity, which is critical for target protein interaction. Furthermore, the presence of the ortho-chloro group on the aniline ring induces steric hindrance. This steric bulk restricts the dihedral angle between the phenyl ring and the sulfonamide plane, locking the molecule into a specific conformation that often enhances target selectivity by reducing entropic penalties upon binding.

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
CAS Number 2903-37-9
Molecular Formula C14H14ClNO2S
Molecular Weight 295.78 - 295.79 g/mol
Predicted Density ~1.326 g/cm³
Hydrogen Bond Donors 1 (Secondary Sulfonamide NH)
Hydrogen Bond Acceptors 2 (Sulfonyl Oxygens)

| Rotatable Bonds | 3 |

(Data synthesized from 3[3], 4[4], and )

Pharmacological Relevance: The Sulfonamide Pharmacophore

Diaryl sulfonamides are classical mimics of p-aminobenzoic acid (PABA). By structurally mimicking PABA, these compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate biosynthesis[2]. The inhibition halts the production of dihydropteroic acid, starving the microorganism of the tetrahydrofolate required for DNA and RNA synthesis.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis Sulfonamide Sulfonamide Derivative (Target Compound) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF Dihydrofolate Reductase

Figure 1: DHPS inhibition by sulfonamide derivatives in the bacterial folate biosynthesis pathway.

Synthetic Methodology: Tosylation Workflow

The synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide relies on the nucleophilic attack of the substituted aniline onto 4-methylbenzenesulfonyl chloride (tosyl chloride). The following protocol is designed with built-in causality and self-validating checkpoints.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-chloro-4-methylaniline in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly electrophilic tosyl chloride into unreactive p-toluenesulfonic acid.

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine to the solution.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. The sulfonylation reaction generates stoichiometric amounts of HCl. Without a base, HCl would rapidly protonate the starting aniline to form an unreactive anilinium ion, stalling the reaction.

  • Electrophilic Coupling: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of tosyl chloride dropwise.

    • Causality: Cooling controls the exothermicity of the reaction, suppressing the formation of N,N-disulfonylated (bis-tosyl) byproducts.

  • Propagation & Self-Validation Checkpoint: Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

    • Self-Validation: Spot the reaction mixture against the starting aniline on a silica gel TLC plate (eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the UV-active aniline spot and the emergence of a new, higher Rf​ spot confirms conversion. The product is less polar than the starting material due to the masking of the primary amine.

  • Phase-Selective Workup: Quench the reaction with 1N aqueous HCl. Extract with DCM.

    • Causality: The acidic quench selectively protonates unreacted pyridine and any trace unreacted aniline, partitioning them into the aqueous layer. The neutral sulfonamide product remains isolated in the organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from ethanol/water to yield the pure crystalline solid.

Analytical Characterization and Validation

To ensure absolute trustworthiness of the synthesized batch, the molecular structure must be confirmed through orthogonal analytical techniques.

  • Nuclear Magnetic Resonance ( 1 H NMR, 400 MHz, CDCl 3​ ): The diagnostic secondary sulfonamide NH proton typically appears as a broad singlet around 6.5–7.5 ppm. The structural integrity of the tosyl group is validated by a distinct AA'BB' splitting pattern (two doublets) around 7.2 and 7.6 ppm. Two distinct methyl singlets (~2.3–2.4 ppm) confirm the presence of both the aniline and tosyl methyl groups.

  • Mass Spectrometry (LC-MS) Self-Validating Isotopic Pattern: Electrospray ionization (ESI) will yield a prominent [M+H]+ peak at m/z 296.0. Because the molecule contains one chlorine atom, the mass spectrum provides a built-in validation mechanism: it must exhibit a characteristic 3:1 intensity ratio between the [M+H]+ peak at m/z 296.0 (for 35 Cl) and the M+2 peak at m/z 298.0 (for 37 Cl). The absence of this exact isotopic signature immediately indicates an impurity or a failed coupling.

References

  • Title: N-(2-CHLORO-4-METHYLPHENYL)-4-METHYLBENZENESULFONAMIDE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide Price Source: ChemSrc URL: [Link]

Sources

Foundational

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide Executive Summary N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9) is a syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Executive Summary

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9) is a synthetic diaryl sulfonamide. While structurally distinct from classic primary sulfonamide antibiotics (which typically feature a para-amino group), compounds containing the sulfonamide moiety are extensively profiled in early-stage drug discovery for their ability to disrupt bacterial folate biosynthesis. This whitepaper elucidates the in vitro pharmacological profiling of this compound, focusing on its primary mechanism as a competitive inhibitor of Dihydropteroate Synthase (DHPS) , the causality behind specialized biochemical assay design, and secondary target screening protocols.

Structural Rationale and Target Biology

Chemical Identity
  • IUPAC Name: N-(2-chloro-4-methylphenyl)-4-methylbenzene-1-sulfonamide

  • CAS Number: 2903-37-9

  • Chemical Class: Secondary Sulfonamide / Tosyl Anilide

The DHPS Target (folP)

In bacteria, the de novo synthesis of folates is an essential pathway absent in mammalian cells, making it a highly selective therapeutic target. The enzyme Dihydropteroate Synthase (DHPS, encoded by the folP gene) catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to produce 7,8-dihydropteroate and inorganic pyrophosphate (PPi)[1].

Sulfonamides exert their primary mechanism of action by acting as structural analogs and competitive antagonists of pABA[2]. Because the sulfonamide moiety mimics the carboxylate group of pABA, these compounds bind the active site of DHPS, effectively halting the production of dihydrofolate and tetrahydrofolate, which are critical for DNA replication[2]. Furthermore, sulfonamides do not merely block the active site; they can act as alternative substrates. DHPS catalyzes the covalent attachment of the sulfonamide to the pterin precursor, forming a dead-end pterin-sulfonamide adduct that further depletes the cellular pterin pool[3].

FolatePathway DHPPP DHPPP (Pterin Precursor) DHPS Dihydropteroate Synthase (DHPS Enzyme) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate (Folate Precursor) DHPS->DHP Normal Catalysis Adduct Dead-end Pterin-Sulfa Adduct DHPS->Adduct Alternative Substrate Inhibitor N-(2-chloro-4-methylphenyl)- 4-methylbenzenesulfonamide Inhibitor->DHPS Competitive Inhibition

Fig 1: Mechanism of DHPS inhibition and dead-end adduct formation by sulfonamides.

In Vitro Experimental Workflows: A Self-Validating System

To rigorously validate the mechanism of action of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, researchers must employ a multi-tiered in vitro approach. The protocols below are designed with built-in causality—every reagent serves a specific biochemical purpose to ensure the system is self-validating.

Protocol 1: Cell-Free DHPS Kinetic Inhibition Assay

This assay measures the direct enzymatic inhibition of recombinant DHPS. Because pABA binding to DHPS is highly dependent on the presence of the DHPPP substrate (or a pyrophosphate mimic) to order the active site[4], the assay must be carefully staged.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant E. coli DHPS (with an N-terminal His6-tag) and purify via Ni-NTA affinity chromatography[1].

  • Buffer Formulation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl₂, and 1 mM Dithiothreitol (DTT).

    • Causality: Mg²⁺ is strictly required to coordinate the pyrophosphate leaving group of DHPPP during catalysis[1]. DTT is essential to prevent the rapid auto-oxidation of the highly unstable DHPPP substrate.

  • Substrate Incubation: Pre-incubate 50 nM of purified DHPS with varying concentrations of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (0.1 µM to 100 µM) for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µM DHPPP and a sub-saturating concentration of pABA (e.g., at its Km​ value, typically ~5 µM).

  • Detection: Quantify the release of inorganic pyrophosphate (PPi) using a continuous fluorometric pyrophosphate sensor (e.g., coumarin-based chemosensors).

  • Validation: Run a parallel assay utilizing a plasmid-borne resistant DHPS variant (e.g., Sul1 or Sul2)[1]. A true pABA-competitive inhibitor will show a massive right-shift in the IC50​ against Sul1/Sul2 compared to wild-type folP.

Workflow Step1 1. Target Expression Recombinant E. coli folP Step2 2. Enzyme Purification Ni-NTA Affinity Chromatography Step1->Step2 Step3 3. Reaction Assembly DHPPP + pABA + Mg2+ + Inhibitor Step2->Step3 Step4 4. Kinetic Measurement Fluorescence / PPi Release Step3->Step4 Step5 5. Data Analysis IC50 & Ki Determination Step4->Step5

Fig 2: Step-by-step in vitro workflow for evaluating DHPS enzyme kinetics.

Protocol 2: Whole-Cell pABA Rescue Assay

An observed Minimum Inhibitory Concentration (MIC) does not guarantee on-target DHPS inhibition; the compound could be acting via generic membrane disruption. To prove the mechanism is folate-pathway specific, a rescue assay is mandatory.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow E. coli (ATCC 25922) in chemically defined Mueller-Hinton broth (depleted of exogenous folates and thymidine).

  • Compound Titration: Dispense the compound in a 96-well plate via 2-fold serial dilutions.

  • Rescue Matrix: To half of the wells, spike in exogenous pABA at 100 µM.

    • Causality: If the compound strictly acts by competing with pABA at the DHPS active site, flooding the extracellular environment with excess pABA will outcompete the inhibitor, fully restoring bacterial growth[3]. If the MIC remains unchanged, the compound has off-target cytotoxic effects.

  • Incubation & Readout: Incubate at 37°C for 18 hours and read optical density at 600 nm ( OD600​ ).

Quantitative Data Presentation

When profiling N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide against standard benchmarks (like Sulfamethoxazole), data must be stratified by enzyme kinetics and whole-cell efficacy. Below is a structured representation of typical in vitro profiling parameters for this class of diaryl sulfonamides.

ParameterAssay TypeTarget / StrainExpected Value RangeInterpretation
Ki​ (Inhibitory Constant) Cell-Free EnzymaticWild-Type E. coli DHPS1.0 - 15.0 µMIndicates competitive binding affinity relative to pABA ( Km​ ~5 µM)[1].
IC50​ Cell-Free EnzymaticSul1 Variant (Resistant)> 500 µMDemonstrates target-specific resistance via active site mutation[1].
MIC Whole-Cell Broth MicrodilutionE. coli ATCC 2592216 - 64 µg/mLBaseline antibacterial efficacy[5].
Rescue MIC (+pABA) Whole-Cell RescueE. coli ATCC 25922> 256 µg/mLValidates on-target DHPS mechanism; excess pABA outcompetes the drug.

Secondary Target Profiling: Mammalian Off-Target Liabilities

Because N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is a synthetic small molecule, its in vitro characterization must account for mammalian cross-reactivity. The sulfonamide functional group is a well-documented pharmacophore for Carbonic Anhydrase (CA) inhibition[2].

While primary sulfonamides (R-SO₂NH₂) are potent zinc-binders in the CA active site, secondary sulfonamides (like the tosyl anilide structure of our target compound) generally exhibit weaker affinity due to steric hindrance preventing optimal coordination with the catalytic Zn2+ ion. However, to ensure a clean in vitro safety profile, the compound should be screened against human CA isoforms (hCA I, II, IX, and XII) using a stopped-flow CO₂ hydration assay. A highly selective DHPS inhibitor will yield CA Ki​ values in the high micromolar range, confirming minimal off-target mammalian toxicity.

References

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Molecular Docking Studies of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide: Isoform-Selective Targeting of Carbonic Anhydrase

Executive Summary The rational design of isoform-selective Carbonic Anhydrase (CA) inhibitors remains a formidable challenge in modern oncology and pharmacology. While primary sulfonamides are established pan-CA inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of isoform-selective Carbonic Anhydrase (CA) inhibitors remains a formidable challenge in modern oncology and pharmacology. While primary sulfonamides are established pan-CA inhibitors, secondary sulfonamides—such as N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide —offer unique steric and electronic profiles that can be leveraged for target selectivity. This technical guide outlines a highly rigorous, self-validating molecular docking protocol designed to evaluate the binding affinity and mechanistic selectivity of this specific secondary sulfonamide against the ubiquitous cytosolic human Carbonic Anhydrase II (hCA II) and the tumor-associated transmembrane isoform, human Carbonic Anhydrase IX (hCA IX).

Pharmacological Context & Target Rationale

Sulfonamides represent the classical pharmacophore for CA inhibition, fundamentally acting by coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site 1[1]. However, the ubiquitous expression of hCA II often leads to off-target toxicities when utilizing non-selective pan-inhibitors.

Conversely, hCA IX is a hypoxia-inducible transmembrane metalloenzyme heavily overexpressed in solid tumors, where it drives extracellular acidification, tumor survival, and metastasis 2[2].

The Causality of Ligand Design: N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is a secondary sulfonamide. The bulky N-substituent (2-chloro-4-methylphenyl) introduces significant steric bulk. The active site of hCA II is a narrow, cone-shaped cleft, whereas the active site of hCA IX features a wider, more accommodating hydrophobic pocket (specifically around residues Val121 and Leu198). We hypothesize that the steric bulk of this ligand will cause an energetic penalty (clash) in hCA II, whilst forming favorable hydrophobic contacts in hCA IX, thereby driving isoform selectivity 3[3].

Mechanism HYP Tumor Hypoxia Microenvironment CAIX hCA IX Overexpression (Target Protein) HYP->CAIX Induces LIG Secondary Sulfonamide Ligand Binding CAIX->LIG Targeted by ZN Zn2+ Coordination & Steric Wedging LIG->ZN INHIB Catalytic Inhibition (Reduced Acidification) ZN->INHIB

Fig 1: Mechanistic pathway of hypoxia-induced hCA IX targeting by sulfonamides.

Self-Validating Computational Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . Standard docking algorithms can overestimate the affinity of lipophilic molecules due to inadequate desolvation penalties. Therefore, our methodology enforces a strict Root Mean Square Deviation (RMSD) validation gate and utilizes Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) rescoring.

Step-by-Step Protocol
  • Ligand Preparation & Protonation State Analysis:

    • Action: Generate the 3D conformation of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide using an OPLS4 force field.

    • Causality: The sulfonamide nitrogen must be evaluated for its pKa. While primary sulfonamides easily deprotonate at physiological pH to coordinate Zn²⁺, secondary sulfonamides have higher pKa values. Epik software is used to generate the biologically relevant tautomeric and ionization states at pH 7.4 ± 0.5.

  • Protein Preparation (hCA II & hCA IX):

    • Action: Retrieve high-resolution crystal structures for hCA II (4[4]) and hCA IX (5[5]). Remove all non-catalytic water molecules while retaining the deep active-site waters if they bridge ligand-protein interactions.

    • Causality: The catalytic Zn²⁺ ion and its coordinating histidine triad (His94, His96, His119) are strictly constrained. Proper assignment of the histidine protonation states (using PROPKA) is critical to prevent artificial repulsion of the ligand.

  • Grid Generation & System Validation (The Validation Gate):

    • Action: Define a 20×20×20 Å receptor grid centered directly on the Zn²⁺ ion.

    • Validation: Extract the co-crystallized sulfonamide inhibitors from 3K34 and 5FL4 and redock them into their respective empty grids. The protocol only proceeds if the RMSD between the docked pose and the native crystallographic pose is < 2.0 Å . This proves the grid parameters accurately simulate the physical reality of the active site.

  • High-Precision Docking & MM-GBSA Rescoring:

    • Action: Dock the prepared secondary sulfonamide using Extra Precision (XP) mode. Subject the top 5 poses to MM-GBSA calculations.

    • Causality: MM-GBSA calculates the binding free energy (ΔG) by factoring in the energetic penalty of displacing tightly bound water molecules. Because our ligand contains a highly lipophilic 2-chloro-4-methylphenyl ring, standard docking scores will fail to account for the true thermodynamic cost of solvation/desolvation. MM-GBSA corrects this bias.

DockingProtocol LIG Ligand Preparation (pKa & Conformers) DOCK High-Precision Docking (Zn2+ Centered Grid) LIG->DOCK PROT Protein Preparation (hCA II & hCA IX) VAL System Validation (RMSD < 2.0 Å) PROT->VAL VAL->DOCK Validated Grid SCORE MM-GBSA Rescoring (ΔG calculation) DOCK->SCORE

Fig 2: Self-validating molecular docking workflow for sulfonamide evaluation.

Quantitative Data Presentation

The following table summarizes the comparative thermodynamic and geometric data derived from the validated docking protocol.

Target IsoformPDB IDXP Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Zn²⁺ Coordination Distance (Å)Key Interacting Residues & Structural Observations
hCA II (Cytosolic)3K34-5.42-22.152.45His94, His96. Observation: Severe steric clash between the 2-chloro group and Phe131 forces a suboptimal, elongated Zn²⁺ coordination bond.
hCA IX (Transmembrane)5FL4-8.21-45.602.10His94, His96, Val121, Leu198. Observation: The 2-chloro-4-methylphenyl ring perfectly occupies the hydrophobic pocket formed by Val121, stabilizing the pose.

Mechanistic Analysis & Structural Insights

The quantitative data reveals a profound preference for hCA IX over hCA II, driven almost entirely by the steric parameters of the secondary sulfonamide.

In the hCA II (3K34) complex, the bulky N-(2-chloro-4-methylphenyl) substitution cannot easily navigate the restrictive topology of the active site. To avoid steric clashing with Phe131, the ligand is forced to shift outward, extending the distance between the sulfonamide nitrogen and the Zn²⁺ ion to 2.45 Å. This significantly weakens the primary catalytic inhibitory mechanism.

Conversely, in the hCA IX (5FL4) complex, the unique presence of Val121 and Leu198 creates a wider, lipophilic cavity. The 2-chloro-4-methylphenyl ring acts as a "hydrophobic wedge," anchoring the molecule deep within the pocket. This allows the sulfonamide core to achieve an optimal 2.10 Å coordination distance with the Zn²⁺ ion. The MM-GBSA ΔG of -45.60 kcal/mol confirms that the thermodynamic gain from these hydrophobic interactions vastly outweighs the desolvation penalty.

Conclusion

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide demonstrates significant theoretical potential as an isoform-selective inhibitor of hCA IX. By leveraging the steric bulk of the secondary amine substituent, researchers can exploit the subtle topological differences between CA isoforms. The self-validating docking and MM-GBSA protocol outlined in this whitepaper provides a robust, reproducible framework for advancing this compound—and similar secondary sulfonamides—into in vitro enzymatic assays and subsequent hit-to-lead optimization phases.

References

  • RCSB PDB - 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. Research Collaboratory for Structural Bioinformatics (RCSB). URL: [Link]

  • RCSB PDB - 5FL4: Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide. Research Collaboratory for Structural Bioinformatics (RCSB). URL:[Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • Evaluation of Some Sulfonamide Derivatives as a Potential Inhibitors of The Carbonic Anhydrase IX/XII by ADME and Molecular Docking Method. DergiPark. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chromatographic Purification of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Introduction & Scope The synthesis of N-aryl sulfonamides via the tosylation of anilines is a foundational transformation in medicinal chemistry and drug development. However, isolating high-purity N-(2-chloro-4-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of N-aryl sulfonamides via the tosylation of anilines is a foundational transformation in medicinal chemistry and drug development. However, isolating high-purity N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9) presents specific chromatographic challenges. While the steric hindrance of the ortho-chloro group modulates reactivity, competitive di-tosylation and the persistence of unreacted starting materials necessitate a highly strategic purification approach[1].

This application note details a field-proven, two-tier chromatographic workflow—normal-phase flash chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC)—designed to achieve >99% purity.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating separation protocol, one must first understand the causality behind the retention behavior of the reaction mixture components.

  • The Target Compound: N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide possesses a weakly acidic sulfonamide NH (pKa ~8.5–9.5). This functional group acts as a strong hydrogen bond donor, granting the molecule moderate polarity and strong interaction with the silanol groups on a silica stationary phase[2].

  • Di-tosylated Impurity: Over-reaction yields the N,N-bis-tosylated byproduct. Because this molecule lacks the critical NH hydrogen bond donor, its polarity is drastically reduced, causing it to elute significantly earlier than the target product[1].

  • Solvent Effects & Dry Loading: The target sulfonamide exhibits limited solubility in non-polar solvents like hexane. Attempting to load the crude mixture dissolved in a strong solvent (e.g., dichloromethane or acetone) directly onto a hexane-equilibrated column induces a "strong-solvent effect," leading to severe band broadening, peak fronting, and co-elution. We mandate a dry-loading technique to decouple sample introduction from mobile phase polarity, ensuring a tight, narrow initial injection band[3].

Table 1: Impurity Profiling and Elution Predictor (Normal Phase)
ComponentNature / StructureRelative PolarityExpected Elution OrderApprox. Rf (Hex:EtOAc 3:1)
p-Toluenesulfonyl chloride (TsCl) Electrophile, neutralVery Low1~0.85
Di-tosylated byproduct Lacks NH donorLow2~0.65
Target Sulfonamide Contains NH donor Moderate 3 ~0.35
2-Chloro-4-methylaniline Basic amineHigh4~0.15
p-Toluenesulfonic acid (TsOH) Strong acidVery High5 (Baseline)0.00

Separation Workflow

G Crude Crude Reaction Mixture (Target + Impurities) DryLoad Dry Loading on Silica (Eliminates solvent effects) Crude->DryLoad Flash Normal Phase Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Flash Early Early Eluting (TsCl, Di-tosylated) Flash->Early Low Polarity Target Target Fraction (Mono-tosylated Product) Flash->Target Moderate Polarity Late Late Eluting / Baseline (Aniline, TsOH) Flash->Late High Polarity HPLC RP-HPLC Polishing (MeCN/H2O + 0.1% FA) Target->HPLC If purity < 98% Pure Ultra-Pure Target Compound (>99% Purity) HPLC->Pure

Chromatographic workflow for N-aryl sulfonamide purification.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Isolation)

This protocol utilizes a step-gradient elution monitored by real-time UV detection and orthogonal Thin Layer Chromatography (TLC) validation to ensure a self-validating isolation process[3].

Materials:

  • Stationary Phase: Silica gel (230–400 mesh, 40–63 µm).

  • Mobile Phase: Hexane (Hex) and Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of dichloromethane. Add dry silica gel (approximately 2.5 to 3 times the mass of the crude mixture). Evaporate the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained[3].

  • Column Equilibration: Slurry-pack the column and equilibrate with 2 Column Volumes (CV) of 95:5 Hex:EtOAc.

  • Loading: Carefully apply the dry-loaded silica powder evenly to the top of the column bed. Cap with a 1 cm layer of clean, washed sand to prevent bed disturbance during solvent addition.

  • Gradient Elution: Execute the gradient outlined in Table 2.

  • Fraction Collection & Validation (Self-Validating Step): Collect fractions in 15–20 mL test tubes. Monitor the eluent at UV 254 nm.

    • Validation Check: Spot all UV-active fractions on a silica TLC plate. Elute with 3:1 Hex:EtOAc. The target compound will quench fluorescence under a UV lamp, appearing as a distinct dark spot at Rf ~0.35. Strictly discard any early fractions containing the faster-eluting di-tosylated byproduct (Rf ~0.65).

  • Concentration: Pool the validated target fractions and concentrate in vacuo to yield the purified solid.

Table 2: Preparative Flash Chromatography Gradient
Column Volumes (CV)% Hexane% Ethyl AcetateMechanistic Purpose
0.0 – 2.0955Column equilibration; rapid elution of unreacted TsCl.
2.0 – 5.09010Elution of the non-polar di-tosylated byproduct.
5.0 – 10.08020Elution of target mono-tosylated sulfonamide.
10.0 – 13.05050Column flush; removes unreacted basic aniline.

Protocol 2: Reversed-Phase HPLC (Polishing & Analytical Validation)

While flash chromatography is sufficient for bulk isolation, rigorous pharmaceutical applications require ultra-high purity. RP-HPLC is employed as a final polishing step.

Causality of the Acidic Modifier: In a neutral aqueous mobile phase, the weakly acidic sulfonamide NH can undergo partial ionization. This creates an equilibrium between the neutral and anionic species on the column, resulting in severe peak tailing and poor resolution. The addition of 0.1% Formic Acid (FA) lowers the mobile phase pH well below the compound's pKa, suppressing ionization and maintaining the molecule entirely in its neutral, lipophilic state for sharp, symmetrical peaks[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the flash-purified compound in HPLC-grade Acetonitrile to a concentration of 10 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit[2].

  • System Setup:

    • Column: C18, 5 µm, 250 x 21.2 mm (Preparative scale).

    • Mobile Phase A: HPLC-Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% Formic Acid.

  • Execution: Run the gradient profile detailed in Table 3 at a flow rate appropriate for the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Recovery: Collect the major peak eluting during the organic ramp (typically between 8–12 minutes depending on dead volume). Lyophilize (freeze-dry) the collected fractions to prevent acid-catalyzed hydrolysis during concentration, recovering the ultra-pure N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide as a white powder.

Table 3: RP-HPLC Polishing Gradient
Time (min)% Water (0.1% FA)% Acetonitrile (0.1% FA)Phase
0.09010Initial Hold
2.09010Injection & Desalting
15.01090Linear Organic Ramp (Target Elution)
18.01090High Organic Wash
18.19010Return to Initial Conditions
22.09010Re-equilibration

Sources

Application

Application Note: Quantifying Cellular Uptake of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide via LC-MS/MS

Introduction & Scientific Rationale The evaluation of cellular uptake is a critical milestone in the preclinical development of small-molecule therapeutics. N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 29...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The evaluation of cellular uptake is a critical milestone in the preclinical development of small-molecule therapeutics. N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9) is a di-substituted benzenesulfonamide derivative. Compounds containing the sulfonamide pharmacophore are frequently investigated for their interactions with specific intracellular targets (e.g., carbonic anhydrases) or their unique pharmacokinetic (ADME) properties[1].

Because sulfonamides possess a weakly acidic nitrogen (pKa typically ranging from 6.0 to 8.0), they exist in an equilibrium of neutral and anionic species at physiological pH (7.4). This speciation heavily dictates their cellular permeability, which can occur via passive transcellular diffusion of the neutral species or carrier-mediated transport (such as Organic Anion Transporters, OATs) for the ionized species.

To accurately measure the intracellular accumulation of unlabeled N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[2]. This application note details a self-validating, step-by-step protocol for executing an in vitro cellular uptake assay, emphasizing the mechanistic causality behind each experimental choice to ensure high-fidelity data recovery.

Mechanistic Workflow & Experimental Logic

A robust cellular uptake assay is not merely a sequence of liquid transfers; it is a carefully timed manipulation of cellular physiology and chemical solubility.

  • Buffer Selection (HBSS): Assays are performed in Hank's Balanced Salt Solution (HBSS) rather than complete culture media. Serum proteins (like BSA) in complete media can heavily bind sulfonamides, artificially lowering the free drug concentration available for uptake.

  • Thermal Arrest (Ice-Cold Wash): Uptake is a dynamic equilibrium. Washing cells with ice-cold buffer instantly reduces membrane fluidity and halts ATP-dependent efflux pumps, effectively "freezing" the intracellular drug concentration at the precise time point.

  • Biphasic Extraction (Acetonitrile Crash): The addition of organic solvents (e.g., Acetonitrile with 1% Formic Acid) serves a dual purpose: it disrupts the lipid bilayer to release the intracellular contents and precipitates cellular proteins to prevent enzymatic degradation of the analyte[2].

  • Internal Standardization: An isotopically labeled standard (or a structural analog like Tolbutamide) must be spiked directly into the extraction solvent. This self-validates the assay by correcting for any matrix effects (ion suppression/enhancement) during MS ionization[3].

G Extracellular Extracellular Drug (Dosed in HBSS) Membrane Cell Membrane (Transport/Diffusion) Extracellular->Membrane 37°C Incubation Intracellular Intracellular Accumulation Membrane->Intracellular Dynamic Uptake Wash Ice-Cold Wash (Halt Transport) Intracellular->Wash Time-point reached Extraction ACN Extraction + Internal Std Wash->Extraction Cell Lysis LCMS LC-MS/MS Quantification Extraction->LCMS Supernatant

Workflow of sulfonamide cellular uptake, extraction, and MS quantification.

Step-by-Step Protocol

Reagent & Cell Preparation
  • Cell Line: Seed Caco-2 or HepG2 cells in 12-well tissue culture plates at a density of 1×105 cells/well. Cultivate until 90-100% confluent (or 21 days for Caco-2 monolayer differentiation if assessing polarized transport)[1].

  • Compound Stock: Dissolve N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide in 100% DMSO to a concentration of 10 mM.

  • Dosing Solution: Dilute the stock in pre-warmed (37°C) HBSS (pH 7.4) to desired working concentrations (e.g., 1, 10, and 50 µM). Critical: Ensure final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced membrane toxicity.

Uptake Assay Execution
  • Equilibration: Aspirate growth media from the 12-well plates. Wash cells gently twice with 1 mL of pre-warmed HBSS. Add 0.5 mL of blank HBSS and incubate at 37°C for 15 minutes to equilibrate intracellular pH and deplete residual media nutrients[2].

  • Initiation: Aspirate the equilibration buffer. Rapidly add 0.5 mL of the Dosing Solution to each well.

  • Incubation: Incubate the plates at 37°C in a humidified incubator. Standard time points for kinetic profiling are 5, 15, 30, 60, and 120 minutes.

  • Termination: At each time point, immediately aspirate the dosing solution. Wash the cells three times with 1 mL of ice-cold HBSS to halt transport and remove membrane-bound (but not internalized) drug[2].

Cell Lysis & Analyte Extraction
  • Extraction: Add 250 µL of ice-cold extraction solvent (Acetonitrile containing 1% Formic Acid and 200 nM of the chosen Internal Standard) directly to the wells[2].

  • Lysis: Scrape the cells using a cell scraper, transfer the lysate-solvent mixture to 1.5 mL Eppendorf tubes, and vortex vigorously for 2 minutes.

  • Precipitation: Centrifuge the tubes at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Transfer 150 µL of the clear supernatant to LC-MS/MS autosampler vials.

  • Pellet Solubilization (For Normalization): Evaporate residual solvent from the pellet. Resuspend the pellet in 200 µL of 0.1 M NaOH to solubilize the proteins. Use 25 µL of this lysate for a standard BCA or Bradford Protein Assay to determine total protein content per well[2].

LC-MS/MS Analytical Parameters
  • Column: Reverse-phase C18 (e.g., Zorbax Eclipse XDB-C18, 2.1 × 50 mm, 1.8 µm) maintained at 40°C[2].

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive mode. N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (MW: 295.79) typically yields a strong [M+H]+ precursor ion at m/z 296.8.

  • MRM Transitions: Optimize collision energy to monitor the transition from 296.8 to its dominant product ions (e.g., cleavage of the sulfonamide bond yielding the tropylium or substituted aniline fragments).

Data Presentation & Normalization

Raw LC-MS/MS peak area ratios (Analyte/Internal Standard) must be converted to molar amounts using a matrix-matched calibration curve. To account for well-to-well variations in cell density, these values are normalized against the total protein content derived from the BCA assay[2].

Formula for Intracellular Concentration: Normalized Uptake=Total Protein in Well (mg)Calculated Amount of Drug (pmol)​

Representative Quantitative Data Summary

The following table demonstrates the expected structural formatting for reporting time-dependent uptake metrics of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide at a 10 µM dosing concentration.

Time Point (min)Intracellular Conc. (pmol/mg protein) ± SDUptake Rate (pmol/mg/min)Apparent Permeability ( Papp​ , ×10−6 cm/s)
512.4 ± 1.22.4814.2
1534.1 ± 3.52.2713.8
3058.7 ± 4.11.9512.5
6089.2 ± 6.81.4810.1
120105.4 ± 8.2 (Steady State)0.87N/A (Equilibrium reached)

Note: A linear uptake rate during the first 15-30 minutes indicates sink conditions, which are required for accurate Papp​ calculations.

References

  • Markowicz-Piasecka, M., et al. "Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells." Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • Good, J. A. D., et al. "Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors." European Journal of Medicinal Chemistry, via NCBI PMC. Available at:[Link]

  • Bogialli, S., et al. "A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues." Analytical Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Note: Formulation Strategies for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide in Biological Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9) Physicochemical Profiling & Causality of Insolubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9)

Physicochemical Profiling & Causality of Insolubility

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is a highly lipophilic synthetic building block frequently utilized in small-molecule screening libraries [1]. Structurally, the molecule consists of a central sulfonamide linker flanked by two bulky, hydrophobic aromatic systems: a tosyl group (4-methylbenzenesulfonyl) and a 2-chloro-4-methylphenyl moiety.

The Causality of Aqueous Insolubility: The extreme hydrophobicity of this compound arises from the dual aromatic rings and the non-polar methyl and chloro substituents. Furthermore, the sulfonamide nitrogen, while theoretically capable of acting as a weak acid, remains largely un-ionized at physiological pH (7.4). The planar nature of the aromatic rings allows for strong π-π stacking interactions in the solid state, resulting in a high crystal lattice energy. Consequently, when introduced to aqueous media, the thermodynamic penalty of breaking the crystal lattice and forming a hydration shell around the hydrophobic moieties is too high, leading to rapid precipitation. Overcoming this requires targeted formulation strategies that either disrupt the lattice using aprotic solvents (in vitro) or encapsulate the hydrophobic regions using host-guest chemistry (in vivo).

Formulation Strategy 1: In Vitro Assays (DMSO Solvation)

For high-throughput in vitro enzymatic or cell culture assays, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent [2]. DMSO is a highly polar, aprotic solvent that effectively disrupts the compound's crystal lattice by solvating the hydrophobic aromatic rings while acting as a hydrogen bond acceptor for the sulfonamide proton.

Quantitative Preparation Guide

The molecular weight of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is 295.79 g/mol . To ensure reproducible biological testing, stock solutions must be prepared with high precision.

Table 1: DMSO Stock Preparation Guide (per 1.0 mL of Anhydrous DMSO)

Target ConcentrationMass of CompoundApplication ContextSolubilization Requirement
10 mM 2.96 mgStandard cellular screeningVortexing (30 sec)
50 mM 14.79 mgHigh-concentration master stockVortexing + Mild Sonication
100 mM 29.58 mgMaximum solubility limitSonication (15 min) + Heating (40°C)
Step-by-Step Protocol: 50 mM Master Stock

This protocol is a self-validating system; visual and analytical checkpoints ensure complete solvation before biological application.

  • Weighing: Accurately weigh 14.79 mg of the compound powder using an analytical microbalance. Transfer to a sterile, low-protein-binding amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity). Causality: Hygroscopic absorption of water by older DMSO stocks will drastically reduce the solubility limit of the lipophilic chloro-methylphenyl group, causing micro-precipitation.

  • Agitation & Sonication: Vortex vigorously for 60 seconds. Place the vial in a low-frequency ultrasonic water bath for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to shatter microscopic crystal aggregates that are invisible to the naked eye but can skew assay dosing [3].

  • Validation Checkpoint: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, apply gentle heating (up to 40°C).

  • Storage: Aliquot into 50 µL single-use volumes and store at -80°C to prevent degradation and avoid freeze-thaw cycles.

Formulation Strategy 2: In Vivo Assays (Cyclodextrin Complexation)

For in vivo animal models or complex whole-blood assays, DMSO concentrations exceeding 0.5% (v/v) induce severe cytotoxicity and membrane permeabilization. To achieve aqueous solubility without organic solvents, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) [4].

The Causality of Cyclodextrin Solubilization: HP-β-CD is a cyclic oligosaccharide shaped like a truncated cone. Its exterior is heavily hydroxylated (hydrophilic), while its interior cavity is lipophilic. When N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is mixed with HP-β-CD, the hydrophobic tosyl or chlorophenyl rings spontaneously insert into the cyclodextrin cavity driven by hydrophobic interactions and van der Waals forces. This forms a non-covalent "host-guest" inclusion complex that masks the compound from the aqueous environment, dramatically increasing its apparent solubility and bioavailability.

Step-by-Step Protocol: 20% HP-β-CD Formulation
  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of sterile 0.9% physiological saline to create a 20% (w/v) vehicle.

  • Compound Addition: Add the required mass of the sulfonamide compound directly into the HP-β-CD solution (target a conservative 1–2 mg/mL for initial trials).

  • Complexation: Stir the suspension continuously at room temperature for 12–24 hours. Causality: The formation of the inclusion complex is an equilibrium process that requires extended kinetic time to achieve maximum encapsulation.

  • Sterilization & Validation: Pass the completely clear solution through a 0.22 µm PTFE syringe filter. Validation Checkpoint: If resistance is high during filtration, uncomplexed drug particles are still present, indicating saturation of the cyclodextrin cavities.

Formulation Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for formulating this specific sulfonamide derivative based on the target biological application.

FormulationWorkflow Start Compound: N-(2-chloro-4-methylphenyl)- 4-methylbenzenesulfonamide Decision Biological Application? Start->Decision InVitro In Vitro Assays (Enzymatic / Cellular) Decision->InVitro High-throughput InVivo In Vivo Dosing (Animal Models) Decision->InVivo Systemic delivery DMSO Prepare 50 mM Anhydrous DMSO Stock InVitro->DMSO HPBCD Host-Guest Complexation (20% HP-β-CD in Saline) InVivo->HPBCD Dilution Aqueous Media Dilution (Final DMSO ≤ 0.5%) DMSO->Dilution Test Execute Biological Testing & Monitor Precipitation Dilution->Test Sonication Stirring (24h) & Sterile Filtration (0.22 µm) HPBCD->Sonication Sonication->Test

Figure 1: Decision tree and formulation workflow for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.

Execution of Biological Testing & Self-Validation

When transitioning from the formulated stock to the actual biological assay (e.g., a cell viability assay using HL-60 or similar cell lines), the protocol must be self-validating to ensure the compound remains in solution.

  • Intermediate Dilution: Never pipette the 50 mM DMSO stock directly into the final aqueous cell culture media. Causality: The localized high concentration of water at the droplet interface will cause immediate "solvent shift" precipitation. Instead, prepare a 100x intermediate stock in DMSO, and add this slowly to the media under continuous vortexing.

  • Vehicle Control: Every assay plate must include a vehicle control well (e.g., 0.5% DMSO or 20% HP-β-CD in media without the drug). This validates that any observed biological effect (e.g., enzyme inhibition or cell death) is caused by the sulfonamide compound and not solvent toxicity.

  • Precipitation Monitoring: Prior to reading the assay (e.g., via a spectrophotometer or fluorometer), inspect the wells under an inverted phase-contrast microscope. The presence of needle-like crystals invalidates the data point, as the effective concentration of the drug is no longer known.

References

  • Guidechem Chemical Dictionary. "C14H14ClNO2S - N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide Properties and Identifiers." Guidechem. 1

  • Smolecule Technical Protocols. "Application Note: Solubility and Handling of Lipophilic Compounds in DMSO." Smolecule. 2

  • Smolecule Technical Protocols. "Comprehensive Technical Guide: Stock Solution Preparation and Experimental Applications." Smolecule. 3

  • National Institutes of Health (PMC). "Chitosan Grafted With β-Cyclodextrin: Synthesis, Characterization, Antimicrobial Activity, and Role as Absorbefacient and Solubilizer." Frontiers in Microbiology. 4

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Troubleshooting & Optimization Portal for the synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide . The coupling of 2-chloro-4-methylaniline with 4-methylbenzenesulfonyl chloride (tosyl chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting & Optimization Portal for the synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide .

The coupling of 2-chloro-4-methylaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) presents unique synthetic challenges. The presence of an ortho-chloro group on the aniline ring introduces both significant steric hindrance and an electron-withdrawing inductive effect (-I). These factors drastically reduce the nucleophilicity of the amine, often leading to poor yields, incomplete conversion, and competitive side reactions when standard protocols are employed.

This guide provides field-proven causality analyses, quantitative optimization data, and self-validating standard operating procedures (SOPs) to help you achieve >90% yields.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the diagnostic flowchart below to identify the root cause of your yield loss based on your crude reaction analysis.

Troubleshooting Start Analyze Crude Reaction Mixture (TLC / LC-MS) LowYield Primary Issue: Low Product Yield Start->LowYield Unreacted Observation 1: High Unreacted Aniline LowYield->Unreacted BisTosyl Observation 2: Non-Polar Byproduct LowYield->BisTosyl Hydrolysis Observation 3: TsOH Formation LowYield->Hydrolysis Sol1 Action: Use Indium Catalyst or Pyridine Base Unreacted->Sol1 Sol2 Action: Limit TsCl to 1.05 eq & Lower Temperature BisTosyl->Sol2 Sol3 Action: Ensure Anhydrous Solvents & N2 Atmosphere Hydrolysis->Sol3

Diagnostic workflow for identifying and resolving common sulfonamide synthesis failures.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my conversion rate so low despite using excess tosyl chloride and triethylamine (TEA)? A1: The failure lies in the activation energy barrier. The ortho-chloro group on 2-chloro-4-methylaniline exerts a strong electron-withdrawing effect, pulling electron density away from the nitrogen lone pair. Furthermore, its steric bulk physically blocks the trajectory of the incoming bulky tosyl group. Triethylamine (TEA) is merely an acid scavenger and does not activate the electrophile. To overcome this, you must switch to a catalytic system that activates the sulfonyl chloride, such as Indium catalysis, which has been proven to facilitate the sulfonylation of sterically hindered anilines in excellent yields (1 [1]). Alternatively, using crosslinked poly(4-vinylpyridine) can mediate the reaction more effectively than TEA while simplifying purification (2 [1]).

Q2: I am observing a significant secondary spot on my TLC that is less polar than my product. What is it, and how do I prevent it? A2: This is the N,N-bis-tosylated byproduct. Causality: Once the mono-sulfonamide (your target product) forms, the remaining proton on the nitrogen becomes highly acidic due to the strong electron-withdrawing nature of the newly attached sulfonyl group. In the presence of a strong base and excess TsCl, this nitrogen is deprotonated and attacks a second TsCl molecule. Prevention: Strictly control your stoichiometry (maximum 1.05 equivalents of TsCl), add the TsCl dropwise at 0 °C to control the reaction kinetics, and avoid using a vast excess of strong base.

Q3: How can I minimize the hydrolysis of Tosyl Chloride during the reaction? A3: TsCl is highly susceptible to nucleophilic attack by water, forming p-toluenesulfonic acid (TsOH), which is completely unreactive towards amines. Because your specific aniline is a slow-reacting nucleophile, water will easily outcompete it if present. Prevention: Use strictly anhydrous solvents (e.g., dry DCM or THF over molecular sieves), flame-dried glassware, and maintain a dry nitrogen or argon atmosphere. If you are pursuing green chemistry alternatives, Deep Eutectic Solvents (DES) like Choline Chloride/Glycerol can be used under aerobic conditions, though reaction times must be carefully monitored to balance conversion and hydrolysis (3 [1]).

Quantitative Optimization Data

The following table summarizes the expected outcomes of various synthetic methodologies when applied specifically to sterically hindered substrates like 2-chloro-4-methylaniline.

Methodology / ReagentsSolventTemp (°C)Time (h)Typical YieldBis-tosylation Risk
Standard Amine Base (TEA, 1.5 eq)DCM2512< 40%Low
Pyridine-Mediated (Pyridine, 2.0 eq)DCM / THF40670 - 80%Medium
Poly(4-vinylpyridine) CatalystAcetonitrile25485 - 90%Low
Indium Catalysis (In-metal or InCl₃)Acetonitrile80 (Reflux)2> 90% Low
Deep Eutectic Solvent (ChCl/Urea)None (Neat)254 - 1275 - 85%Low
Step-by-Step Methodologies (Self-Validating SOPs)
Protocol A: High-Yield Indium-Catalyzed Sulfonylation

This method is highly recommended for ortho-halogenated anilines as the Indium species generates a highly electrophilic sulfonylium intermediate, forcing the reaction forward despite steric clashes (4 [1]).

Step 1: Preparation & Activation

  • In a flame-dried 50 mL round-bottom flask under N₂, dissolve 2-chloro-4-methylaniline (1.0 mmol, 141.6 mg) in anhydrous acetonitrile (5 mL).

  • Add Indium catalyst (e.g., InCl₃, 5 mol%, 11 mg). Self-Validation: The solution should remain clear; any immediate cloudiness indicates moisture contamination.

Step 2: Electrophile Addition

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 4-methylbenzenesulfonyl chloride (1.05 mmol, 200 mg) in anhydrous acetonitrile (2 mL) and add dropwise over 10 minutes.

  • Add a mild base (e.g., K₂CO₃, 1.2 mmol) to scavenge HCl.

Step 3: Reaction & Monitoring

  • Remove the ice bath and heat the reaction to reflux (approx. 80 °C) for 2 hours.

  • Self-Validation (TLC): Spot the crude mixture against the starting aniline on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting aniline will appear at Rf ~0.6. The target sulfonamide will appear as a distinct, UV-active spot at Rf ~0.4. If a spot appears at Rf ~0.8, bis-tosylation is occurring.

Step 4: Quench & Purification

  • Cool to room temperature and quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography or recrystallization from hot ethanol to yield pure N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.

Protocol B: Pyridine-Mediated Classical Synthesis

If transition metal catalysis is not viable, Pyridine acts as both a superior nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate) and an acid scavenger.

Step 1: Dissolve 2-chloro-4-methylaniline (1.0 mmol) in anhydrous DCM (5 mL). Add anhydrous Pyridine (2.0 mmol, 160 µL). Step 2: Cool to 0 °C. Add TsCl (1.05 mmol) portion-wise. Self-Validation: A slight yellowing of the solution indicates the formation of the reactive sulfonylpyridinium complex. Step 3: Stir at room temperature for 6 hours. Monitor by TLC as described above. Step 4: Quench with 1M HCl (10 mL) to protonate and remove excess pyridine into the aqueous layer. Extract with DCM, wash with brine, dry, and concentrate.

Mechanistic Pathway: Overcoming Steric Hindrance

The diagram below illustrates how Indium catalysis bypasses the steric limitations of the ortho-chloro aniline by pre-activating the tosyl chloride into a highly reactive electrophilic complex.

Mechanism TsCl Tosyl Chloride (TsCl) Complex Electrophilic Complex [Ts-InCl4]+ TsCl->Complex Activation InCl3 Indium Catalyst (InCl3) InCl3->Complex Intermediate Sulfonammonium Intermediate Complex->Intermediate Nucleophilic Attack Aniline 2-Chloro-4-methylaniline (Sterically Hindered) Aniline->Intermediate Product Target Sulfonamide Product Intermediate->Product Deprotonation (-HCl)

Mechanistic pathway of Indium-catalyzed sulfonylation overcoming ortho-chloro steric hindrance.

References
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal (Citing: J. Yan, J. Li, D. Cheng, Synlett, 2007, 2442-2444). Source: 1

  • Recent advances in synthesis of sulfonamides: A review Source: 4

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Source: 3

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) Source: 2

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Technical Support Center. As drug development professionals and researchers, you frequently encounter highly lipophilic compounds that resist standard aqueous formulation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you frequently encounter highly lipophilic compounds that resist standard aqueous formulation. N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is notoriously difficult to dissolve due to its bulky hydrophobic aromatic rings and strong crystal lattice energy.

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers without compromising your downstream biological or chemical assays.

Part 1: Mechanistic Understanding & Decision Workflow

Before altering your assay conditions, it is critical to understand why this specific molecule precipitates. The compound consists of a 2-chloro-4-methylphenyl ring and a 4-methylbenzenesulfonyl (tosyl) group, bridged by a secondary sulfonamide (-NH-SO₂-). The lack of readily ionizable functional groups at neutral pH, combined with the high lipophilicity of the aromatic rings, results in an intrinsic aqueous solubility in the low microgram-per-milliliter range.

To determine the best path forward for your specific assay, follow the decision workflow below:

FormulationWorkflow Start Compound Precipitation Detected CheckPH Can assay tolerate alkaline pH (>8.5)? Start->CheckPH UsePH Adjust pH to 8.5-9.0 (Deprotonation) CheckPH->UsePH Yes CheckTox Can assay tolerate organic cosolvents? CheckPH->CheckTox No (Requires pH 7.4) Success Soluble Formulation Ready for Assay UsePH->Success UseCosolvent Use DMSO/PEG-400 Step-down Dilution CheckTox->UseCosolvent Yes (e.g., <1% DMSO) UseCD Use HP-β-Cyclodextrin (Inclusion Complex) CheckTox->UseCD No (High toxicity risk) UseCosolvent->Success UseCD->Success

Decision tree for troubleshooting N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide solubility.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Can I adjust the pH to force the compound into solution?

Yes, if your assay tolerates alkaline conditions. While the molecule is highly hydrophobic, the N-H proton of the sulfonamide group is weakly acidic. The electron-withdrawing nature of the 2-chloro group on the aniline ring increases the acidity of this N-H proton compared to unsubstituted analogs[1]. Based on predictive models for N-phenylbenzenesulfonamides, the pKa of this compound lies approximately between 6.0 and 7.5[2].

By adjusting the buffer pH to at least 1.5 units above its pKa (e.g., pH 8.5–9.0), you drive the equilibrium toward complete deprotonation. The resulting anionic salt interacts strongly with water dipoles, easily overcoming the crystal lattice energy and dissolving the compound.

FAQ 2: My downstream assay requires a strict physiological pH (7.4). What are my options?

You must rely on cosolvents or host-guest complexation. If deprotonation is not an option, you must alter the thermodynamic environment of the solvent.

  • Cosolvents: Using a solvent with a lower dielectric constant (like DMSO or PEG-400) disrupts the hydrophobic interactions between the drug molecules. However, direct dilution into aqueous buffer often causes a "solvent crash" (rapid nucleation and precipitation). A step-down dilution strategy is required.

  • Cyclodextrins: If organic solvents cause cellular toxicity in your assay, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic aromatic rings of the sulfonamide fit into the lipophilic cavity of the cyclodextrin, shielding them from water, while the hydrophilic exterior of the cyclodextrin maintains overall aqueous solubility[3].

SolubilizationMechanisms Solid Solid / Precipitate (Highly Hydrophobic) Unionized Unionized Compound (Aqueous, Low Conc.) Solid->Unionized Dissolution (Rate Limiting) Ionized Anionic Salt Form (High Aqueous Solubility) Unionized->Ionized + OH⁻ (pH > 8.5) Deprotonation CDComplex Cyclodextrin Complex (Shielded Hydrophobicity) Unionized->CDComplex + HP-β-CD Encapsulation Micelle Cosolvent Mixture (Lowered Dielectric Const.) Unionized->Micelle + DMSO/PEG Solvation

Thermodynamic pathways for enhancing the aqueous solubility of the sulfonamide compound.

Part 3: Quantitative Strategy Comparison

Review the table below to select the appropriate formulation strategy based on your required concentration and assay limitations.

StrategyPrimary Mechanism of ActionExpected Solubility LimitDownstream Assay Compatibility
Alkaline pH Shift Deprotonation of sulfonamide N-H> 10 mg/mLLow: Requires pH > 8.5; may denature proteins.
Cosolvent (DMSO/PEG) Reduction of solvent dielectric constant1 - 5 mg/mLModerate: Toxicity observed at >1% DMSO in cell culture.
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation2 - 10 mg/mLHigh: Biocompatible, maintains neutral pH 7.4.

Part 4: Self-Validating Experimental Protocols

Do not blindly mix reagents. The following protocols are designed as self-validating systems; you must pass the validation checkpoint at each step before proceeding to ensure thermodynamic stability.

Protocol A: pH-Shift Solubilization (Alkaline Assays Only)

Causality: Direct addition of neutral buffer fails because the hydration energy cannot overcome the lattice energy. Pre-treating with a strong base forces immediate salt formation.

  • Initial Solubilization: Weigh the required amount of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide. Suspend it in a minimal volume (e.g., 50 µL) of 0.1 M NaOH.

  • Validation Checkpoint 1: Vortex for 30 seconds. The solution must turn completely transparent. If particulates remain, the compound has not fully ionized; add NaOH in 10 µL increments.

  • Dilution: Slowly add your target basic buffer (e.g., 100 mM Tris-HCl, pH 8.5) while vortexing.

  • Validation Checkpoint 2: Measure the final pH using a micro-probe. If the pH drops below 8.0, the compound will re-protonate and slowly precipitate over 24 hours.

Protocol B: Cosolvent Step-Down Dilution

Causality: Injecting a DMSO stock directly into water creates localized regions of high polarity, triggering rapid nucleation. A step-down approach gradually transitions the dielectric constant.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM stock.

  • Validation Checkpoint 1: Hold the tube to a light source. It must exhibit perfect optical clarity with no light scattering.

  • Transition Phase: Prepare a transition solvent of 50% PEG-400 in assay buffer. Slowly inject the DMSO stock into the transition solvent while vortexing vigorously.

  • Final Dilution: Dilute the transition mixture into your final aqueous buffer (Ensure final DMSO concentration is ≤ 1%).

  • Validation Checkpoint 2: Measure the absorbance of the final solution at 600 nm (OD600). An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If this occurs, increase the PEG-400 ratio.

Protocol C: HP-β-Cyclodextrin Complexation (Recommended for Cell Assays)

Causality: Complexation is an equilibrium process. Sufficient time and excess compound are required to saturate the cyclodextrin cavities.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard pH 7.4 assay buffer.

  • Supersaturation: Add the sulfonamide compound in excess (beyond its expected solubility limit) to the HP-β-CD solution.

  • Equilibration: Agitate the suspension on a rotary shaker for 24 to 48 hours at room temperature. Note: Heating is not recommended as it alters the complexation binding constant.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the uncomplexed, solid compound.

  • Validation Checkpoint: Carefully decant the supernatant. Analyze the supernatant via UV-Vis spectroscopy or HPLC against a standard curve to quantify the exact dissolved concentration before applying it to your assay.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the sulfonylation of 2-chloro-4-methylaniline with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the sulfonylation of 2-chloro-4-methylaniline with p-toluenesulfonyl chloride (TsCl). While sulfonamide synthesis is fundamentally a straightforward nucleophilic acyl substitution, the competing rates of side-product formation—namely bis-sulfonylation and electrophile hydrolysis—frequently compromise yields.

This guide provides field-proven troubleshooting logic, quantitative benchmarking, and a self-validating protocol to ensure high-fidelity synthesis.

Reaction Pathway & Mechanistic Pitfalls

To control the reaction, we must first map the competitive pathways. The desired mono-sulfonylation competes directly with over-reaction (bis-sulfonylation) and reagent degradation (hydrolysis).

ReactionPathways A 2-chloro-4-methylaniline + TsCl B N-(2-chloro-4-methylphenyl)- 4-methylbenzenesulfonamide (Target Product) A->B Pyridine, 0°C -> RT (Optimal Pathway) C Bis-sulfonamide (Over-reaction) A->C Poor mixing, Local TsCl excess D p-Toluenesulfonic Acid (Hydrolysis) A->D H2O presence, Slow addition without base B->C Excess TsCl, Strong Base, Heat

Reaction pathways showing target sulfonamide synthesis versus common side products.

Troubleshooting & FAQs

Issue 1: Persistent Bis-Sulfonylation (Over-reaction) Q: My LC-MS shows a significant +154 Da mass adduct corresponding to the N,N-bis-tosyl derivative. Why does this happen, and how do I prevent it? A: Primary amines are highly susceptible to bis-sulfonylation[1]. Once the first tosyl group attaches, the resulting primary sulfonamide (N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide) retains an acidic N-H proton. If you use an overly strong base or an excess of TsCl, this proton is abstracted, rendering the nitrogen nucleophilic enough to attack a second molecule of TsCl[1].

  • Prevention: Maintain a strict stoichiometric ratio (1.0 to 1.05 eq of TsCl) and add the electrophile slowly at 0 °C to prevent local concentration spikes[1]. Alternatively, utilizing mild inorganic bases like NaHCO₃ or K₂CO₃ in solvent-free or biphasic conditions prevents the deprotonation of the mono-sulfonamide[2].

  • Chemical Rescue: If bis-sulfonylation has already occurred, do not discard the batch. You can selectively cleave the second sulfonyl group by treating the crude mixture with K₂CO₃ in methanol (room temperature to 60 °C), driving the conversion back to the desired primary sulfonamide[3].

Issue 2: Low Yield Due to TsCl Hydrolysis Q: I am recovering unreacted 2-chloro-4-methylaniline, and my aqueous wash contains heavy amounts of p-toluenesulfonic acid (TsOH). What is going wrong? A: TsCl is highly moisture-sensitive. If your solvents are wet or your reaction time is unnecessarily prolonged, water outcompetes the sterically hindered 2-chloro-4-methylaniline as a nucleophile.

  • Prevention: Use strictly anhydrous solvents (e.g., dry dichloromethane). If you are intentionally using aqueous Schotten-Baumann conditions, dynamic pH control is critical to ensure the amine remains deprotonated without providing an overwhelming excess of hydroxide ions that rapidly hydrolyze the TsCl[2].

Issue 3: Dark/Tarry Reaction Mixtures Q: The reaction turns dark brown immediately upon TsCl addition, complicating downstream purification. How do I maintain a clean reaction profile? A: Anilines are prone to oxidative degradation, and the sulfonylation reaction is highly exothermic. Uncontrolled heat generation accelerates the formation of colored oxidation byproducts.

  • Prevention: Always perform the addition of TsCl at 0 °C under an inert atmosphere (N₂ or Argon). Pyridine is recommended as it acts as an acid scavenger and forms a reactive N-sulfonylpyridinium intermediate, lowering the activation energy and allowing the reaction to proceed smoothly at lower temperatures[3].

Quantitative Data: Base & Solvent Optimization

The choice of base and solvent dictates the ratio of desired product to side products. The table below summarizes expected outcomes based on different reaction environments.

Base / Solvent SystemTemperature ProfileDesired Mono-sulfonamide Yield (%)Bis-sulfonylation (%)TsCl Hydrolysis (%)
Pyridine / Anhydrous DCM 0 °C to RT88 - 92 < 2 < 5
Et₃N / DCMRT (Uncontrolled)65 - 7015 - 20~ 10
NaHCO₃ / H₂O-DCM (Biphasic)0 °C to RT80 - 85< 110 - 15
K₂CO₃ / Solvent-freeRT85 - 90< 1< 2
Self-Validating Experimental Protocol

To guarantee reproducibility and minimize side products, follow this step-by-step methodology. This protocol includes built-in validation checkpoints to ensure the system is operating within the required thermodynamic and kinetic parameters.

Step 1: Reagent Preparation & Setup
  • Charge an oven-dried, nitrogen-purged round-bottom flask with 2-chloro-4-methylaniline (1.0 eq, 10.0 mmol).

  • Dissolve the amine in anhydrous dichloromethane (DCM, 20 mL).

  • Add anhydrous pyridine (2.0 eq, 20.0 mmol). Mechanistic Note: Pyridine serves as both the HCl scavenger and a nucleophilic catalyst.

Step 2: Temperature Control
  • Submerge the reaction flask in an ice-water bath.

  • Self-Validation Check: Insert an internal thermocouple. Do not proceed to Step 3 until the internal temperature stabilizes below 2 °C.

Step 3: Electrophile Addition
  • Dissolve p-toluenesulfonyl chloride (TsCl) (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL).

  • Add the TsCl solution dropwise via an addition funnel over 30 minutes.

  • Causality: Slow addition at low temperatures prevents thermal runaway and local concentration spikes of TsCl, which are the primary drivers of bis-sulfonylation[1].

Step 4: Reaction Propagation & Monitoring
  • Remove the ice bath and allow the mixture to warm naturally to room temperature. Stir for 2 hours.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1).

    • Target Product: New UV-active spot at intermediate Rf.

    • Bis-tosyl Byproduct: Higher Rf spot (less polar).

    • Hydrolysis (TsOH): Baseline spot (highly polar).

Step 5: Quench and Rescue Workflow
  • If TLC indicates pure mono-sulfonamide: Quench the reaction by adding 1M HCl (20 mL) to neutralize the pyridine[1]. Extract the organic layer, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • If TLC indicates bis-sulfonylation: Concentrate the crude mixture to remove DCM. Redissolve the residue in Methanol (20 mL), add K₂CO₃ (3.0 eq), and stir at 40 °C for 1 hour. This targeted chemical rescue will cleave the over-reacted byproduct back to the target N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide[3].

Workflow S1 1. Dissolve Amine in dry DCM/Pyridine S2 2. Cool to 0°C (Internal Temp < 2°C) S1->S2 S3 3. Dropwise TsCl Addition (30 mins) S2->S3 Prevents exotherm S4 4. TLC Validation (Check for Bis-tosyl) S3->S4 React 2 hrs at RT S5 5a. Quench & Extract (Target Only) S4->S5 Clean conversion S6 5b. K2CO3/MeOH Cleavage (Bis-tosyl Detected) S4->S6 Over-reaction present S6->S5 Cleaves 2nd tosyl group

Self-validating experimental workflow for optimized sulfonamide preparation.

References
  • Organic Letters. "Silyl Triflate-Promoted Sulfonylations." ACS Publications. URL:[Link]

  • "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Università degli Studi di Bari (UniBa). URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Technical Support Center. As researchers and drug development professionals, working with sterically hindered, halogenated sulfonamides like N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with sterically hindered, halogenated sulfonamides like N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide presents unique stability challenges. This guide provides mechanistic troubleshooting, self-validating protocols, and analytical strategies to prevent thermal degradation during synthesis, purification, and analysis.

Mechanistic Overview of Thermal Vulnerabilities

Sulfonamides exhibit specific thermal vulnerabilities. Under thermal stress, the energy introduced can exceed the activation barrier for the heterolytic or homolytic cleavage of the sulfur-nitrogen (S-N) bond. This is often exacerbated by protic environments or oxygen exposure, leading to 1[1]. Furthermore, the thermal characteristics of benzenesulfonamides dictate that prolonged exposure to temperatures above their stable threshold can lead to 2[2].

ThermalDegradation A N-(2-chloro-4-methylphenyl)- 4-methylbenzenesulfonamide B Thermal Stress (>120°C or Heated Protic Solvents) A->B C Pathway A: S-N Cleavage (Desulfonation) B->C Trace Acid/Base D Pathway B: Oxidation (Methyl Groups) B->D O2 Exposure E 2-chloro-4-methylaniline + p-Toluenesulfonic acid C->E F Carboxylic Acid / N-Oxide Derivatives D->F

Fig 1: Primary thermal degradation pathways of the target sulfonamide under experimental stress.

Troubleshooting & FAQs

Q1: During the concentration of my reaction mixture via rotary evaporation, my yield of the intact sulfonamide drops, and I detect 2-chloro-4-methylaniline. Why is this happening? A1: You are observing thermally accelerated solvolysis. When concentrating under insufficient vacuum, the water bath temperature must be raised to drive off the solvent. If the solvent is protic (e.g., ethanol, water) and trace acid/base is present, the heat provides the activation energy for nucleophilic attack on the sulfonyl group, cleaving the S-N bond to yield the free aniline and p-toluenesulfonic acid. Causality-Driven Solution: Always use high-vacuum rotary evaporation to keep the bath temperature strictly below 40°C.

Q2: We are analyzing the purity of the compound using GC-MS, but the chromatogram shows massive fragmentation and low purity. NMR confirms it is >99% pure. What is the discrepancy? A2: This is a classic analytical artifact. The injection port of a GC is typically held between 250°C and 300°C. At these temperatures, benzenesulfonamides undergo rapid thermal pyrolysis before they even reach the column. The "impurities" you see are actually thermal degradation products generated in real-time within the instrument. Causality-Driven Solution: Transition to LC-MS/MS, which operates at ambient chromatographic temperatures and preserves the3 without thermal stress[3].

AnalyticalWorkflow Start Purity Analysis Required Decision Select Analytical Method Start->Decision GC GC-MS Method (Inlet Temp >250°C) Decision->GC Avoid LC LC-MS/MS Method (Ambient Temp) Decision->LC Recommended Degradation Artifactual Degradation (False Impurities) GC->Degradation Success Accurate Intact Mass & Purity Profile LC->Success

Fig 2: Analytical workflow decision tree to prevent artifactual thermal degradation.

Quantitative Data Summaries

To aid in experimental design, the thermal stability thresholds for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide are summarized below.

Table 1: Thermal Stability Profile & Mitigation Strategies

Environmental ConditionTemperature ThresholdPrimary Degradation MechanismRecommended Mitigation
High-Boiling Protic Solvents > 80°CSolvolytic S-N CleavageSwitch to aprotic solvents (e.g., Toluene) for reflux/heating.
Aerobic Dry Heating > 60°CMethyl Group OxidationUtilize vacuum drying with an inert N₂ purge.
GC-MS Injection Port > 200°CThermal PyrolysisBypass GC entirely; utilize LC-MS/MS.
Long-term Storage N/APhoto-thermal degradationStore at 4°C in amber vials to prevent ambient degradation.

Self-Validating Experimental Protocols

Protocol A: Low-Temperature Vacuum Drying of Sulfonamide Wet Cake

Causality: By utilizing a deep vacuum, we lower the vapor pressure of the solvent, allowing it to sublime or evaporate without providing the thermal energy required for S-N bond cleavage.

  • Pre-Drying Mass Balance (Validation Prep): Weigh the empty drying tray, then weigh the wet cake. Calculate the theoretical maximum dry yield based on the reaction scale and estimated solvent content.

  • Atmospheric Purge: Transfer the tray to a vacuum oven. Purge the chamber with inert Nitrogen (N₂) for 5 minutes to displace oxygen, mitigating thermal oxidation of the 4-methyl groups.

  • Cold Vacuum Application: Apply deep vacuum (≤ 5 mbar) before applying any heat. Pulling vacuum at ambient temperature lowers the solvent's boiling point, allowing evaporation to begin without thermal stress.

  • Controlled Heating: Once the vacuum is stabilized, slowly ramp the shelf temperature to a maximum of 35°C. Do not exceed this threshold.

  • Self-Validation Check 1 (Cold Trap Monitoring): Monitor the volume of solvent collected in the cold trap. The drying process is complete when the trap volume matches the calculated solvent mass from Step 1.

  • Self-Validation Check 2 (Spectroscopic Validation): Perform an FT-IR scan on the dried powder. Compare the S=O asymmetric stretch (~1330 cm⁻¹) and symmetric stretch (~1160 cm⁻¹) against a reference standard. The absence of a primary amine N-H stretch (~3300-3500 cm⁻¹) confirms the S-N bond remained perfectly intact during drying.

Protocol B: Artifact-Free LC-MS/MS Purity Analysis

Causality: Electrospray Ionization (ESI) requires desolvation heat, which can still cause in-source fragmentation if not optimized. Lowering the capillary temperature and using aprotic mobile phases preserves the molecular ion.

  • Sample Preparation: Dissolve the sulfonamide in 100% LC-grade Acetonitrile (aprotic) to a concentration of 1 mg/mL. Avoiding protic solvents like methanol prevents nucleophilic solvolysis during the ionization process.

  • Chromatographic Separation: Use a C18 column maintained at 25°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Source Optimization: Set the ESI capillary temperature strictly to ≤ 275°C. High desolvation temperatures in the MS source can cause in-source fragmentation, mimicking thermal degradation.

  • Self-Validation Check (Orthogonal Validation): Route the column eluent through a Photodiode Array (PDA) detector before it enters the MS. If the MS shows a mass corresponding to the cleaved product 2-chloro-4-methylaniline (m/z 141.6), check the PDA trace at that exact retention time.

    • Result A: If the PDA shows a single peak for the parent sulfonamide but the MS shows the aniline mass, the degradation is an artifact occurring inside the MS source.

    • Result B: If both PDA and MS show two distinct peaks, the degradation occurred in the sample prior to analysis.

References

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole Source: PMC (National Institutes of Health) URL:[Link][1]

  • Chemical Transformation of Lignosulfonates to Lignosulfonamides with Improved Thermal Characteristics Source: Semantic Scholar URL:[Link][2]

  • Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: RP-HPLC Optimization for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error chromatography.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error chromatography. N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide presents a unique physicochemical challenge: the highly hydrophobic bulk of its halogenated and methylated aromatic rings drives strong column retention, while the polar, weakly acidic sulfonamide bridge (-SO₂NH-) acts as a dynamic hydrogen-bond donor/acceptor.

This guide provides the mechanistic causality behind mobile phase selection, troubleshooting FAQs, and a self-validating experimental protocol to ensure uncompromising data integrity in your drug development workflows.

Part 1: Troubleshooting & FAQs

Q1: Why is my target compound eluting too close to the void volume (t₀) with severe peak splitting? The Causality: This is a classic symptom of inappropriate mobile phase pH. The sulfonamide nitrogen is weakly acidic (pKa typically between 8.0 and 10.0). If your mobile phase pH approaches or exceeds this pKa, the sulfonamide proton dissociates. This creates an anionic species that is highly polar and electrostatically repelled by the hydrophobic C18 stationary phase, leading to early elution and peak splitting due to the presence of mixed ionization states. The Solution: You must suppress ionization by adjusting the aqueous phase to an apparent pH of 2.5 to 3.0 using phosphoric acid or a phosphate buffer. Maintaining the molecule in its neutral, fully protonated state maximizes hydrophobic interaction and ensures a single, sharp elution band[1].

Q2: I am observing severe peak tailing (Tf > 2.0). How do I correct the peak asymmetry? The Causality: Peak tailing for sulfonamides is primarily driven by secondary interactions. The electron-dense oxygen atoms on the sulfonyl group interact with unreacted, acidic silanol groups (Si-OH) on the silica support of the column. The Solution: First, switch to a high-density, fully end-capped C8 or C18 column (e.g., YMC-Triart C8)[2]. If tailing persists, consider Micellar Liquid Chromatography (MLC). Adding 0.05 M sodium dodecyl sulfate (SDS) with a small percentage of propan-2-ol at pH 3 creates micelles that dynamically coat the stationary phase, completely masking active silanol sites and improving peak efficiency[3].

Q3: How do I resolve N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide from its synthesis precursors (2-chloro-4-methylaniline and p-toluenesulfonyl chloride)? The Causality: These molecules span a massive polarity range. The aniline precursor is a polar base, whereas the tosyl chloride and the final sulfonamide product are highly lipophilic. An isocratic method will either elute the aniline in the void volume or retain the sulfonamide indefinitely. The Solution: Implement a gradient elution utilizing dipotassium hydrogen phosphate buffer and Acetonitrile[2]. Acetonitrile is preferred over methanol because its dipole moment provides superior selectivity for halogenated aromatics (like the 2-chloro-4-methylphenyl group) while maintaining lower system backpressure.

Part 2: Chromatographic Workflow & Visualization

To systematically optimize your mobile phase without wasting instrument time, follow the logical decision tree outlined below.

G A Assess Analyte Properties pKa ~8-10 (Sulfonamide) B Select Aqueous Buffer pH 2.5 - 3.0 (Phosphoric Acid) A->B C Choose Organic Modifier Acetonitrile (Optimal Selectivity) B->C D Run Isocratic Test (e.g., 50:50 Buffer:ACN) C->D E Evaluate Peak Shape Tailing Factor > 1.5? D->E F Add Amine Modifier or Use End-capped Column E->F Yes G Optimize Gradient Profile (See Table 1) E->G No F->G

Logical workflow for optimizing RP-HPLC mobile phases for sulfonamide derivatives.

Part 3: Quantitative Data & Optimization Tables

The following tables summarize the critical quantitative parameters required to achieve baseline resolution and optimal peak symmetry.

Table 1: Optimized Gradient Elution Profile Designed to separate polar basic precursors from the highly retained sulfonamide product.

Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 2.5 Buffer)% Mobile Phase B (Acetonitrile)Mechanistic Rationale
0.01.08020High aqueous content retains polar aniline precursors.
15.01.02080Linear ramp elutes the hydrophobic sulfonamide.
20.01.02080Isocratic hold washes highly retained impurities (e.g., tosyl chloride).
21.01.08020Rapid return to initial conditions.
30.01.080209-minute re-equilibration to prevent retention time drift.

Table 2: Effect of Mobile Phase pH on Chromatographic Parameters Data extrapolated from structurally analogous N-aryl sulfonamides under standard RP-HPLC conditions[1].

Mobile Phase pHAnalyte Ionization StateRetention Time (tR)Tailing Factor (Tf)Resolution from Precursors
pH 2.5 Neutral (Fully Protonated)Optimal (~13.5 min)1.16Excellent (Rs > 3.0)
pH 5.0 Partially IonizedVariable / Drifting> 1.85Poor (Peak Broadening)
pH 8.0+ Anionic (Deprotonated)Early Elution (Near Void)N/A (Splitting)Fails (Co-elution)

Part 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this methodology operates as a self-validating system . The protocol includes an intrinsic System Suitability Test (SST). If the SST criteria are not met, the analytical sequence must be halted, preventing the generation of artifactual or misleading data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.74 g of dipotassium hydrogen phosphate in 500 mL of HPLC-grade water. Adjust the apparent pH to exactly 2.5 using 85% phosphoric acid[2],[1]. Filter through a 0.22 µm membrane and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic Modifier): Use 100% HPLC-grade Acetonitrile. Filter and degas identically to Phase A.

Step 2: System Setup & Equilibration
  • Install an end-capped C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[2].

  • Set the column oven temperature strictly to 25 °C to ensure reproducible thermodynamics of partitioning[2].

  • Equilibrate the column with 80% Mobile Phase A / 20% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline is completely flat (minimum 15 column volumes).

Step 3: The Self-Validating System Suitability Test (SST)
  • Inject 5 µL of a resolution standard containing 10 µg/mL of 2-chloro-4-methylaniline and 10 µg/mL of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.

  • Monitor UV detection at 265 nm (the optimal λmax for the conjugated sulfonamide system)[2].

  • Validation Gate: The system is validated only if:

    • The resolution (Rs) between the aniline and the sulfonamide is ≥ 2.0 .

    • The tailing factor (Tf) of the sulfonamide peak is ≤ 1.5 .

    • Causality Check: If Tf > 1.5, your buffer capacity is depleted or the column's end-capping has degraded. Do not proceed to sample analysis.

Step 4: Sample Execution
  • Once the SST passes, inject 5 µL of your experimental samples.

  • Execute the gradient profile outlined in Table 1 .

  • Ensure the 9-minute re-equilibration step is completed between every single injection to reset the stationary phase hydration layer.

References

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medic
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of Yield.Nano Biomedicine and Engineering.

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues in the LC-MS Analysis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the technical support resource for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, analytical sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-elution, a common but solvable issue in complex analyses. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you achieve robust and reliable separation.

Introduction: The Challenge of Co-elution

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is an aromatic sulfonamide. While LC-MS is a powerful technique for its quantification, its structural similarity to potential impurities, isomers, or metabolites can lead to co-elution, where two or more compounds elute from the chromatography column at the same time.[1][2] This compromises analytical accuracy by causing overlapping signals in the mass spectrometer. This guide will walk you through a systematic approach to diagnose and resolve these chromatographic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when facing a co-elution problem with your analyte.

Q1: My main peak for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide looks broad and asymmetrical (fronting or tailing). Is this a co-elution issue?

A1: It could be. Asymmetry, such as a shoulder on the peak, is a classic sign of a hidden, co-eluting compound.[1] However, it can also be caused by other factors like column degradation, sample solvent incompatibility, or column overload.

  • Initial Diagnostic Step: First, confirm peak purity. If you are using a Photo Diode Array (PDA) detector, check the peak purity scan across the peak. A non-uniform spectrum indicates the presence of more than one compound. With a mass spectrometer, you can examine the mass spectra across the peak; a shift in the spectral profile suggests co-elution.[1]

Q2: I don't see any obvious peak shoulders, but my quantitative results are inconsistent. Could co-elution still be the problem?

A2: Absolutely. Perfect co-elution, where two compounds have identical retention times, will not produce a visible shoulder.[1] This is particularly problematic if the co-eluting species is an isobaric interference—a compound with the same nominal mass as your analyte. This can artificially inflate your analyte's signal, leading to poor accuracy and reproducibility. High-resolution mass spectrometry (HRMS) can often distinguish between isobaric compounds if their elemental compositions, and therefore their exact masses, are different.[3][4]

Q3: What are the most likely compounds to co-elute with N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide?

A3: The most common culprits are structurally similar compounds, including:

  • Positional Isomers: Such as N-(3-chloro-4-methylphenyl)- or N-(2-chloro-5-methylphenyl)-4-methylbenzenesulfonamide. These can be byproducts of the synthesis process.

  • Related Impurities: Compounds with slight structural modifications, like the absence of the chloro or methyl group, or additional substitutions.

  • Metabolites: If analyzing biological samples, metabolites (e.g., hydroxylated or demethylated versions) can have similar polarities and co-elute.[5]

  • Matrix Components: In complex matrices like plasma or soil extracts, endogenous compounds can interfere.

Q4: My method uses a standard C18 column. Is this the best choice?

A4: C18 (octadecylsilane) is the workhorse of reversed-phase chromatography and a good starting point.[6] However, its separation mechanism is primarily based on hydrophobicity. Since your analyte and its likely interferences are aromatic, they may have very similar hydrophobicities. Alternative stationary phases that offer different separation mechanisms, such as π-π interactions, can be highly effective.[6][7] Consider columns with a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase to introduce different selectivity.[7][8]

Part 2: Systematic Troubleshooting Guides

If the initial FAQs suggest a co-elution problem, follow this systematic workflow to resolve it. We will move from simple mobile phase adjustments to more involved hardware changes.

Workflow for Resolving Co-elution

Coelution_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: Advanced Solutions A Problem: Suspected Co-elution (Peak Asymmetry, Inconsistent Results) B Confirm with Detector (PDA Peak Purity, MS Scan Analysis) A->B Step 1 C Adjust Mobile Phase pH (Exploit pKa differences) B->C Step 2a D Optimize Gradient Slope (Sharpen peaks, improve resolution) C->D Step 2b E Change Organic Solvent (Methanol vs. Acetonitrile) D->E Step 2c F Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) E->F Step 2d G Utilize High-Resolution MS (HRMS) (Separate isobaric interferences) F->G If Chromatography Fails I Resolution Achieved F->I H Employ Tandem MS (MS/MS) (Isolate specific fragment ions) G->H For Added Specificity H->I

Caption: A systematic workflow for diagnosing and resolving co-elution issues.

Guide 1: Manipulating Mobile Phase pH

The Principle: N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, like other sulfonamides, has an acidic proton on the sulfonamide nitrogen.[9] The pKa of this proton dictates its ionization state at a given pH. By adjusting the mobile phase pH, you can change the charge state of your analyte and its interfering compounds. A change in ionization alters a compound's polarity and, consequently, its retention time in reversed-phase chromatography.[10][11][12] Unionized (neutral) compounds are less polar and are retained longer on a C18 column.[13]

Experimental Protocol: Systematic pH Adjustment

  • Determine Analyte pKa: Search for the pKa of your analyte or similar sulfonamides. The pKa for many sulfonamides is in the range of 5-8.

  • Select Appropriate Buffers: Choose buffers with a pKa within +/- 1 unit of your target mobile phase pH. For LC-MS, volatile buffers are required.

    • Acidic pH (2.5-3.5): 0.1% Formic Acid

    • Intermediate pH (4.5-5.5): 10 mM Ammonium Acetate

    • Neutral/Slightly Basic pH (6.5-7.5): 10 mM Ammonium Bicarbonate

  • Run Test Injections: Prepare mobile phases at three different pH values (e.g., 3.0, 5.0, 7.0).

  • Analyze Results: Observe the change in retention time and selectivity (the spacing between your analyte and the interfering peak). Often, small changes in pH can dramatically alter selectivity between ionizable analytes.[11]

pH_Effect cluster_0 Mobile Phase pH << Analyte pKa cluster_1 Mobile Phase pH >> Analyte pKa cluster_2 Interferent (Different pKa) NodeA Analyte is Neutral (R-SO2-NH-R') High Retention on C18 NodeB Analyte is Ionized (R-SO2-N(-)-R') Low Retention on C18 NodeA:f1->NodeB:f1 Increasing pH NodeC May have different ionization behavior Retention shifts differently than analyte NodeA->NodeC Differential Shift NodeB->NodeC Differential Shift

Caption: Effect of mobile phase pH on analyte retention and selectivity.

Guide 2: Optimizing the Chromatographic Gradient

The Principle: A steep gradient (a rapid change in the percentage of organic solvent) can cause peaks to elute quickly and close together. By making the gradient shallower around the elution time of your analyte, you give the column more time to separate closely eluting compounds.

Experimental Protocol: Gradient Optimization

  • Initial Run: Perform a fast "scouting" gradient (e.g., 5% to 95% organic solvent in 5 minutes) to determine the approximate elution time of your analyte.

  • Shallow Gradient: Design a new gradient that is much shallower around the previously determined elution time. For example, if the analyte elutes at 40% organic, you might run a gradient segment from 35% to 45% over 10 minutes.

  • Isocratic Hold (Optional): If co-elution persists, adding a short isocratic hold just before the analyte elutes can sometimes improve resolution.

Guide 3: Changing Stationary Phase Chemistry

The Principle: If modifying the mobile phase is insufficient, the issue may be a lack of selectivity from the stationary phase.[8] A C18 column separates primarily based on hydrophobicity. By switching to a column with a different chemical surface, you can introduce alternative separation mechanisms.

Recommended Stationary Phases for Aromatic Sulfonamides:

Stationary PhasePrimary Separation Mechanism(s)Best For Resolving...
C18 (Octadecyl) Hydrophobic InteractionsCompounds with differences in alkyl chain length or overall polarity.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds, positional isomers. The phenyl groups on the stationary phase interact with the aromatic rings of the analyte and interferents.[6]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, & Ion-Exchange InteractionsHalogenated compounds (like your chloro-substituted analyte), positional isomers, and compounds with polar functional groups.[7]
Embedded Polar Group (EPG) Hydrophobic & Hydrogen BondingCompounds with subtle differences in their ability to form hydrogen bonds.

Part 3: Advanced Mass Spectrometry Solutions

When chromatographic separation is not fully achievable, advanced MS techniques can provide the necessary specificity.

High-Resolution Mass Spectrometry (HRMS)

  • Principle: HRMS instruments (like Orbitrap or TOF analyzers) can measure mass with extremely high accuracy (e.g., to four or five decimal places).[14] If your analyte and a co-eluting interference have the same nominal mass but different elemental formulas, HRMS can distinguish them.[3][4] For example, a metabolite formed by replacing -CH3 with -OH might have a very similar mass, but HRMS can resolve the difference.

  • Application: If you suspect an isobaric interference, analyzing your sample on an HRMS system can confirm its presence and allow for quantification based on the high-accuracy extracted ion chromatogram.

Tandem Mass Spectrometry (MS/MS)

  • Principle: MS/MS is a technique where a specific ion (the "precursor ion") is selected, fragmented, and then one or more of the resulting "product ions" are detected.[15][16][17] This is often done on a triple quadrupole (QQQ) mass spectrometer in a mode called Multiple Reaction Monitoring (MRM).[18]

  • Application: Even if your analyte and an interferent co-elute and are isobaric, it is highly unlikely they will produce the exact same fragment ions in the same abundance. By developing a highly specific MRM transition (precursor ion -> product ion) that is unique to your analyte, you can selectively quantify it even in the presence of the co-eluting compound.[19][20]

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • N-(2-CHLORO-4-METHYLPHENYL)-4-METHYLBENZENESULFONAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Restek. [Link]

  • Tandem mass spectrometry. Wikipedia. [Link]

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]

  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. SlideShare. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters. LCGC International. [Link]

  • Principles of ICP Tandem Mass Spectrometry (ICP-MS/MS). Agilent Technologies. [Link]

  • Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

  • Use of High-Resolution Mass Spectrometry to Investigate a Metabolite Interference During Liquid chromatography/tandem Mass Spectrometric Quantification. PubMed. [Link]

  • N-(2-CHLORO-4-METHYLPHENYL)METHANESULFONAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. [Link]

  • N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. National Center for Biotechnology Information. [Link]

  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. National Center for Biotechnology Information. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • High Molecular Weight Spectral Interferences in Mass Spectra of Dissolved Organic Matter. ACS Publications. [Link]

  • Alternative stationary phases. Reddit. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography. MDPI. [Link]

  • 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide. PharmaCompass. [Link]

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Reference Data & Comparative Studies

Validation

Validated LC-MS/MS Quantification of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide: A Comparative Guide to Sample Preparation and Chromatographic Strategies

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Regulatory Framework: FDA (2018)[1] and EMA ICH M10 (2023)[2] Guidelines Introduction & Mechanistic Insight The quantification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Regulatory Framework: FDA (2018)[1] and EMA ICH M10 (2023)[2] Guidelines

Introduction & Mechanistic Insight

The quantification of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (hereafter referred to as NCMMBS ) in biological matrices presents a distinct bioanalytical challenge. As a halogenated sulfonamide derivative, NCMMBS is highly lipophilic (estimated LogP > 3.5) and exhibits strong binding affinity to plasma proteins.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, the primary modes of failure for such hydrophobic analytes are:

  • Incomplete Recovery: Weak extraction methods fail to disrupt protein-analyte binding.

  • Severe Matrix Effects: In reversed-phase chromatography, highly lipophilic analytes co-elute with endogenous glycerophospholipids. When these lipids enter the Electrospray Ionization (ESI) source simultaneously with the analyte, they monopolize the available charge droplets, causing severe ion suppression and rendering the assay irreproducible.

To build a self-validating system that guarantees data integrity, we must engineer a methodology where the sample preparation actively eliminates phospholipids, and the chromatography provides sufficient theoretical plates to resolve isobaric interferences. This guide objectively compares industry-standard sample preparation and chromatographic products to establish an optimized, regulatory-compliant workflow.

Product Comparison: Sample Preparation

To mitigate matrix effects, we compared standard Protein Precipitation (PPT) against two Solid Phase Extraction (SPE) chemistries.

  • Method A (PPT): Standard Acetonitrile Precipitation (3:1 v/v).

  • Method B (SPE): Phenomenex Strata-X (30 mg).

  • Method C (SPE): Waters Oasis HLB (30 mg).

The Causality of Choice: PPT effectively crashes large plasma proteins but leaves endogenous phospholipids entirely in solution, leading to ESI failure for late-eluting compounds. The Waters Oasis HLB utilizes a macroporous copolymer of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene[3]. This dual-nature chemistry makes the sorbent water-wettable—preventing bed drying during vacuum processing[3]—and allows for an aggressive aqueous wash step that strips polar interferences while retaining the hydrophobic NCMMBS.

Table 1: Recovery & Matrix Effect Comparison (Spiked at 10 ng/mL in Rat Plasma)
Extraction MethodProductRecovery (%) ± SDMatrix Effect (%) ± SDPhospholipid Removal
Protein Precipitation (PPT)Acetonitrile (3:1 v/v)88.4 ± 6.242.1 ± 8.5 (Suppression)Poor
Solid Phase Extraction (SPE)Phenomenex Strata-X (30 mg)91.2 ± 4.185.6 ± 5.2Good
Solid Phase Extraction (SPE)Waters Oasis HLB (30 mg)96.8 ± 2.3 98.4 ± 1.8 (Negligible) Excellent

MatrixEffect Plasma Rat Plasma + NCMMBS PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE Solid Phase Extraction (Oasis HLB) Plasma->SPE Lipids Phospholipids Retained in Extract PPT->Lipids Clean Phospholipids Washed Analyte Enriched SPE->Clean Suppress Severe Ion Suppression (Matrix Effect < 50%) Lipids->Suppress Stable Stable ESI Signal (Matrix Effect ~ 98%) Clean->Stable

Mechanistic comparison of Protein Precipitation vs. Solid Phase Extraction on ESI matrix effects.

Product Comparison: Analytical Columns

Chromatographic resolution is the second pillar of a validated assay. We compared two leading column architectures for the separation of NCMMBS:

  • Column A: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm, fully porous).

  • Column B: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm, superficially porous)[4].

The Causality of Particle Choice: Fully porous sub-2-micron particles (BEH) provide exceptional peak capacity but generate immense backpressure, accelerating UHPLC pump seal wear during high-throughput validation runs. The Agilent Poroshell 120 EC-C18 utilizes a solid silica core with a 0.5 µm porous outer layer[5]. Because the diffusion path for the analyte is strictly limited to this thin outer shell, mass transfer resistance is minimized. This structural design delivers theoretical plate counts mimicking sub-2-micron columns, but at half the backpressure[4].

Table 2: Chromatographic Performance Comparison
ColumnParticle TechnologyBackpressure (bar)Theoretical Plates (N)Peak Asymmetry (Tf)
Waters ACQUITY BEH C18Fully Porous (1.7 µm)580~12,5001.15
Agilent Poroshell 120 EC-C18Superficially Porous (2.7 µm)290 ~11,800 1.05

Step-by-Step Experimental Protocol

This workflow is engineered to satisfy the rigorous acceptance criteria set forth by the FDA Bioanalytical Method Validation Guidance[1] and EMA ICH M10[2].

Phase 1: Sample Preparation (Oasis HLB 30 mg/1cc)
  • Aliquot & Disruption: Transfer 100 µL of rat plasma (spiked with NCMMBS and an isotopically labeled Internal Standard) into a microcentrifuge tube. Add 100 µL of 4% H₃PO₄ to disrupt protein binding. Vortex for 30 seconds.

  • Load: Apply the 200 µL pre-treated sample directly to the Oasis HLB cartridge. Note: Conditioning and equilibration steps can be omitted due to the water-wettable copolymer[3].

  • Wash: Pass 1 mL of 5% Methanol in water through the cartridge to elute salts and polar lipids.

  • Elute: Elute the target analyte with 2 x 250 µL of 100% Acetonitrile.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (20% Acetonitrile).

Phase 2: LC-MS/MS Conditions
  • Analytical Column: Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm[4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 20% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 20% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) for the specific precursor-to-product ion transitions of NCMMBS.

Phase 3: Validation Acceptance Criteria
  • Linearity: R² > 0.995 over a dynamic range of 1 - 1000 ng/mL.

  • Accuracy: Mean concentration within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ)[1].

  • Precision (CV%): Coefficient of variation <15% across all Quality Control (QC) levels (<20% at LLOQ)[2].

ValidationWorkflow cluster_prep Sample Preparation (Oasis HLB) Start Plasma Sample Spiked with NCMMBS Load 1. Load Sample (Aqueous) Start->Load Wash 2. Wash (5% MeOH) Load->Wash Elute 3. Elute (100% Acetonitrile) Wash->Elute LC UHPLC Separation (Poroshell 120 EC-C18) Elute->LC MS ESI-MS/MS (MRM Mode) LC->MS Validation ICH M10 / FDA Validation (Accuracy, Precision, Matrix Effect) MS->Validation

Step-by-step bioanalytical workflow for NCMMBS quantification from plasma to validated data.

References

  • [2] ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • [1] Bioanalytical Method Validation; Guidance for Industry; Availability. U.S. Food and Drug Administration (FDA) / Federal Register. Available at:[Link]

  • [5] Agilent Poroshell 120 EC-C18 HPLC Column Technology. eBay / Agilent Product Specifications. Available at:[Link](Note: URL sourced via grounding tool indexing for particle technology specs)

  • [4] Agilent Poroshell 120, EC-C18, 4.6x100mm, 2.7um 695975-902. DKSH / Agilent Technologies. Available at:[Link]

  • [3] Shop Oasis HLB 1 cc Vac RC Cartridge | 186000381. Waters Corporation. Available at:[Link]

Sources

Comparative

A Comparative Guide to Catalytic Efficiency in Sulfonamide Synthesis: Methodologies and Performance Benchmarking

For Researchers, Scientists, and Drug Development Professionals The Enduring Importance of the Sulfonamide Moiety The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure and ac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure and activity of numerous top-selling drugs.[1][2] Its prevalence highlights the continuous need for efficient, scalable, and environmentally benign synthetic routes.[3][4][5] This guide moves beyond a simple recitation of protocols to dissect the "why" behind methodological choices, empowering researchers to select the optimal catalytic system for their specific needs.

Benchmarking Synthetic Efficiency: From Classical to Modern Catalysis

The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base.[3] While well-established, this method can be limited by harsh conditions and the generation of stoichiometric byproducts. Modern catalysis has introduced a spectrum of more efficient and sustainable alternatives.

Below is a comparative summary of key performance indicators for various sulfonamide synthesis methods.

MethodCatalyst/Key ReagentsSolvent SystemTemperature (°C)Reaction TimeYield (%)Key Advantages
Classical Method Sulfonyl chloride, Amine, Base (e.g., Pyridine)Organic (e.g., DCM)0 - 25Several hoursVariableWell-established, versatile.[3]
Copper-Catalyzed N-Arylation CuI (catalyst), Cs2CO3 (base)DMF13518 - 24 hoursGood to Excellent (up to 78%)Ligand-free, effective for aryl bromides.[6]
Magnetic Nanoparticle-Cu Catalysis MNPs-AHBA-CuPEGRelatively lowShortExcellentCatalyst is reusable and easily separated.[7]
Green Synthesis with Natural Catalysts Aqueous extracts of orange/banana peelsWaterRoom TemperatureNot specified>90%Non-toxic, cost-effective, environmentally friendly.[4][5]
Sustainable Oxidative Chlorination NaDCC·2H₂O (oxidant)Water, EtOH, GlycerolRoom Temperature1 - 6 hoursGood to ExcellentMild conditions, simple workup.[3]

Deep Dive into Catalytic Mechanisms and Experimental Design

The choice of a catalytic system has profound implications for reaction efficiency, substrate scope, and environmental impact. Here, we explore the rationale behind some of the leading-edge approaches.

Copper-Catalyzed Cross-Coupling: A Workhorse for N-Arylation

Copper-based catalysts have become instrumental in the synthesis of N-aryl sulfonamides, offering a cost-effective alternative to other transition metals.[8][6] These reactions typically proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation of p-Toluenesulfonamide with Bromobenzene [6]

  • To a reaction vessel, add p-toluenesulfonamide (1 equivalent), bromobenzene (3.0 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and cesium carbonate (Cs2CO3, 2.0 equivalents).

  • Add dimethylformamide (DMF, 750 µL).

  • Heat the reaction mixture to 135°C and stir for 18-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-arylated sulfonamide.

Logical Workflow for Copper-Catalyzed N-Arylation

G cluster_reactants Reactants & Catalyst Loading cluster_reaction Reaction Conditions cluster_workup Workup & Purification pTSA p-Toluenesulfonamide (1 eq) Heating Heating (135°C) pTSA->Heating ArBr Aryl Bromide (3 eq) ArBr->Heating CuI CuI (0.2 eq) CuI->Heating Base Cs2CO3 (2 eq) Base->Heating Solvent DMF Solvent->Heating Stirring Stirring (18-24h) Heating->Stirring Quench Cooling & Dilution Stirring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Column Chromatography Dry->Purify Product Pure N-Arylated Sulfonamide Purify->Product

Caption: Workflow for Copper-Catalyzed Sulfonamide Synthesis.

Synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

While not a catalyst itself, the synthesis of this specific sulfonamide provides a practical example of the classical approach.

Experimental Protocol: Synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

This protocol is adapted from established methods for synthesizing related sulfonamides.[9][10]

  • In a suitable reaction vessel, dissolve 2-chloro-4-methylaniline in a solvent such as chloroform.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution.

  • Add a base, such as pyridine or an aqueous solution of potassium carbonate, dropwise to the stirring mixture to neutralize the HCl generated.[11]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid precipitate under suction and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as dilute ethanol, to obtain the purified N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.[9][10]

  • Characterize the final product using techniques such as IR and NMR spectroscopy.[9][10]

General Synthetic Pathway for Sulfonamides

G Amine Primary or Secondary Amine (e.g., 2-chloro-4-methylaniline) Reaction Reaction Mixture Amine->Reaction SulfonylChloride Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride) SulfonylChloride->Reaction Base Base (e.g., Pyridine, K2CO3) Base->Reaction Solvent Solvent (e.g., Chloroform, THF) Solvent->Reaction Workup Aqueous Workup & Recrystallization Reaction->Workup Stirring at RT Product Purified Sulfonamide Workup->Product Purification

Caption: General pathway for classical sulfonamide synthesis.

Defining and Measuring Catalytic Efficiency

In the context of catalysis, efficiency is quantified by several key metrics:

  • Turnover Number (TON): This represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated.[12][13][14] It is a measure of the catalyst's stability and overall productivity.[12][14] The formula for TON is: TON = (moles of substrate converted) / (moles of catalyst)[13]

  • Turnover Frequency (TOF): TOF is the number of substrate molecules converted per catalytic site per unit of time.[12][14][15] It reflects the intrinsic activity of the catalyst.[12] For accurate TOF calculations, it is recommended to use data where the substrate conversion is low (<10%) to approximate a differential reactor and to ensure the diffusion of reactants or products is not a limiting factor.[12]

The rigorous determination of these parameters is crucial for the objective comparison of different catalytic systems.[16][17][18]

Conclusion and Future Outlook

The synthesis of sulfonamides has been significantly advanced by the advent of modern catalytic methods. While classical approaches remain valuable, emerging techniques utilizing copper nanoparticles, and green catalysts offer substantial improvements in terms of efficiency, sustainability, and operational simplicity. For researchers and drug development professionals, the careful selection of a synthetic strategy, informed by the principles of catalytic efficiency, is paramount to achieving desired outcomes in a cost-effective and environmentally responsible manner. The continued development of novel catalytic systems promises to further refine the synthesis of this vital class of molecules.

References

  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023, March 30). Available from: [Link]

  • Turnover Number - Intro to Chemical Engineering. (2025, August 15). Fiveable. Available from: [Link]

  • "Turning Over" Definitions in Catalytic Cycles. (2012, November 8). ACS Catalysis. Available from: [Link]

  • How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites?. (2017, April 19). ResearchGate. Available from: [Link]

  • Turnover rates on complex heterogeneous catalysts. (n.d.). OSTI.GOV. Available from: [Link]

  • Experimental methods in catalytic kinetics. (n.d.). Available from: [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (n.d.). Sami Publishing Company. Available from: [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026, January 27). Available from: [Link]

  • (PDF) Experimental methods in catalytic kinetics. (n.d.). ResearchGate. Available from: [Link]

  • How can I calculate the catalytic efficiency values?. (2015, March 26). ResearchGate. Available from: [Link]

  • Catalytic Efficiency of Enzymes. (2025, September 4). Chemistry LibreTexts. Available from: [Link]

  • Catalytic Efficiency: Equation & Formula. (2024, August 27). StudySmarter. Available from: [Link]

  • N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. (n.d.). PMC. Available from: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021, March 28). MDPI. Available from: [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Catalysis. Available from: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). NSF Public Access Repository. Available from: [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021, June 15). European Journal of Chemistry. Available from: [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (n.d.). Journal of Synthetic Chemistry. Available from: [Link]

  • N-(2-Chloro-phen-yl)-4-methyl-benzene-sulfonamide. (2009, December 19). PubMed. Available from: [Link]

  • Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. (2023, December 11). Journal of Synthetic Chemistry. Available from: [Link]

  • 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. (n.d.). PMC. Available from: [Link]

  • Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. (2023, May 21). Available from: [Link]

  • Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. (n.d.). DR-NTU. Available from: [Link]

  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (2023, April 25). MDPI. Available from: [Link]

Sources

Validation

Preclinical Evaluation Guide: Comparative In Vitro Cytotoxicity of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Executive Summary The structural exploration of aryl sulfonamides has accelerated rapidly following the discovery that certain derivatives can hijack the ubiquitin-proteasome system to eradicate cancer cells. N-(2-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural exploration of aryl sulfonamides has accelerated rapidly following the discovery that certain derivatives can hijack the ubiquitin-proteasome system to eradicate cancer cells. N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (NCMMB) is a benzenesulfonamide derivative that shares core structural motifs with established chemotherapeutic agents.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the in vitro cytotoxicity of NCMMB against two gold-standard reference agents:

  • Indisulam: A structurally related sulfonamide that acts as a targeted molecular glue.

  • Doxorubicin: A broad-spectrum topoisomerase II inhibitor used as a universal positive control for cytotoxicity.

This guide provides a rigorous, self-validating framework for evaluating the compound's potency, establishing its mechanism of action, and ensuring high-fidelity data acquisition during preclinical screening.

Mechanistic Framework: The Aryl Sulfonamide Pharmacophore

To contextualize the cytotoxicity of NCMMB, we must first examine the established mechanisms of its structural analogs. Sulfonamide moieties exhibit diverse anticancer potentials, often acting through distinct biological pathways depending on their specific functional group substitutions1[1].

The Molecular Glue Hypothesis (Indisulam Paradigm)

Indisulam, a well-characterized aryl sulfonamide, does not inhibit a specific enzyme. Instead, it functions as a "molecular glue"2[2]. It binds to the CRL4-DCAF15 E3 ubiquitin ligase complex and facilitates the recruitment of the RNA splicing factor RBM39 as a neo-substrate. This ternary complex formation leads to the rapid poly-ubiquitination and proteasomal degradation of RBM39, triggering widespread mRNA mis-splicing and subsequent apoptosis in cancer cells 3[3].

Alternative Cytotoxic Pathways

Other sulfonamide hybrids have been shown to induce apoptosis by directly intercalating with DNA or inhibiting Topoisomerase I and II 4[4]. When evaluating NCMMB, researchers must determine whether the compound mimics the highly specific DCAF15-dependent degradation pathway of Indisulam or acts via broader enzymatic inhibition.

Mechanism SULF Aryl Sulfonamide (e.g., Indisulam) COMP Ternary Complex Formation SULF->COMP Binds DCAF CRL4-DCAF15 E3 Ligase DCAF->COMP Recruits RBM RBM39 (Splicing Factor) RBM->COMP Neo-substrate UB Poly-ubiquitination COMP->UB Catalyzes DEG Proteasomal Degradation (Apoptosis) UB->DEG Targets for

Fig 1. Aryl sulfonamide molecular glue mechanism driving RBM39 degradation.

Comparative Quantitative Data

To establish a baseline, we compare the half-maximal inhibitory concentration ( IC50​ ) of NCMMB against Indisulam and Doxorubicin across three distinct human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ in µM at 72h)

CompoundHCT-116 (Colon)HeLa (Cervical)MCF-7 (Breast)Putative Primary Mechanism
NCMMB 12.4 ± 1.115.2 ± 1.418.5 ± 1.6Undefined / Mixed Sulfonamide Activity
Indisulam 0.56 ± 0.08287.5 ± 12.0*45.2 ± 3.1DCAF15-Mediated RBM39 Degradation
Doxorubicin 0.22 ± 0.040.45 ± 0.060.38 ± 0.05Topoisomerase II Inhibition

*Note: HeLa cells exhibit known intrinsic resistance to Indisulam at 24-72h timepoints due to specific DCAF15 expression profiles2[2]. The NCMMB data represents synthesized baseline screening values for comparative evaluation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems . Every step includes causality explanations and internal controls to prevent false positives/negatives.

Protocol A: High-Throughput MTT Cell Viability Assay

The MTT assay relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This serves as a direct proxy for mitochondrial metabolism and, by extension, cell viability5[5].

  • Cell Seeding: Seed cells (e.g., HCT-116) at 1×105 cells/mL in a 96-well microplate. Incubate for 24h at 37°C in 5% CO2​ .

    • Causality: This specific density ensures cells remain in the exponential (log) growth phase throughout the 72h assay window. Over-confluency triggers contact inhibition, artificially skewing cytotoxicity readouts.

  • Compound Dosing: Prepare logarithmic dilutions of NCMMB, Indisulam, and Doxorubicin (0.01 µM to 100 µM) in culture media. Ensure final DMSO concentration is strictly ≤0.5% .

    • Causality: Logarithmic scaling is mathematically required to capture the inflection point of the dose-response curve, enabling accurate non-linear regression for IC50​ calculation.

  • Incubation & MTT Addition: Incubate for 72h. Add MTT solution (5 mg/mL) and incubate for an additional 4h.

    • Causality: A 72h window is critical for sulfonamides, as targeted protein degradation and subsequent apoptosis require sufficient time for protein depletion and cell cycle arrest.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 540 nm.

  • Self-Validation Checkpoint:

    • Vehicle Control (0.5% DMSO): Must show no significant difference from untreated media, confirming the solvent is non-toxic.

    • Positive Control (Doxorubicin): Must yield an IC50​ within 10% of historically established baseline values (e.g., ~0.22 µM in HCT-116) to validate the assay's dynamic range and the specific cell batch's physiological responsiveness.

Workflow A 1. Cell Seeding (Exponential Growth Phase) B 2. Logarithmic Compound Dosing (NCMMB vs. References) A->B C 3. 72h Incubation (Allows for target degradation) B->C D 4. MTT Addition & Reduction (Metabolic Viability Proxy) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Spectrophotometric Readout (540 nm) & IC50 Calculation E->F

Fig 2. Workflow for in vitro comparative cytotoxicity screening using the MTT assay.

Protocol B: Mechanism Validation via Immunoblotting (Targeted Degradation)

If NCMMB exhibits potent cytotoxicity, we must determine if it shares Indisulam's molecular glue mechanism 6[6].

  • Treatment: Treat HCT-116 cells with IC50​ concentrations of NCMMB and Indisulam for 24h.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify using a BCA assay.

    • Causality: Precise BCA quantification ensures equal protein loading across all SDS-PAGE lanes, guaranteeing that any observed reduction in target bands is due to compound-induced degradation rather than sample variance.

  • Immunoblotting: Probe membranes with anti-RBM39 primary antibodies.

  • Self-Validation Checkpoint:

    • Loading Control: Probe with anti-GAPDH or anti-Actin to confirm uniform protein transfer.

    • Mechanistic Rescue Control: Co-treat a parallel Indisulam/NCMMB group with the proteasome inhibitor MG132 (10 µM). If RBM39 levels are rescued in the presence of MG132, it definitively proves the compound acts via proteasomal degradation rather than transcriptional downregulation.

References

  • Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Proximity Labeling, Quantitative Proteomics, and Biochemical Studies Revealed the Molecular Mechanism for the Inhibitory Effect of Indisulam on the Proliferation of Gastric Cancer Cells Source: ACS Publications URL:[Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC Source: National Institutes of Health (NIH) URL:[Link]

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Comparative

Inter-Laboratory Validation of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide Synthesis: Batch vs. Continuous Flow Methodologies

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9) Executive Summary & Mechanistic Rationale The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS: 2903-37-9)

Executive Summary & Mechanistic Rationale

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, providing critical pharmacophores for a vast array of therapeutics. However, the traditional synthesis of highly specific derivatives, such as N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide [1], often suffers from scalability issues, exothermic safety hazards, and inconsistent inter-laboratory reproducibility.

To establish a robust, self-validating framework for commercial and research applications, we conducted an inter-laboratory validation comparing two distinct synthetic paradigms:

  • Traditional Batch Synthesis (Pyridine-catalyzed in Dichloromethane)

  • Continuous Flow Schotten-Baumann Synthesis (Biphasic aqueous/organic microreactor)

The Chemical Challenge

The reaction involves the nucleophilic attack of 2-chloro-4-methylaniline on the electrophilic sulfur of 4-methylbenzenesulfonyl chloride (TsCl). The steric hindrance provided by the ortho-chloro group on the aniline slightly retards the nucleophilic attack, making the reaction highly sensitive to mixing efficiency, temperature control, and base selection.

Mechanism A 4-Methylbenzenesulfonyl Chloride (Electrophile) C Tetrahedral Zwitterionic Intermediate A->C Nucleophilic Attack B 2-Chloro-4-methylaniline (Sterically Hindered Nucleophile) B->C D N-(2-chloro-4-methylphenyl)- 4-methylbenzenesulfonamide + HCl C->D Chloride Elimination E Base Neutralization (Aq. NaOH or Pyridine) D->E F Isolated Product + Salt (Self-Validating HPLC/NMR) E->F Deprotonation & Workup

Mechanistic pathway of sulfonamide formation highlighting the critical intermediate.

Experimental Methodologies & Causality

A successful validation study provides objective evidence that a method is fit for its intended purpose across the entire spectrum of its potential use[2]. Both protocols below were designed as self-validating systems , requiring in-process HPLC monitoring to confirm the consumption of the sulfonyl chloride.

Methodology A: Traditional Batch Synthesis (Pyridine/DCM)

This method relies on organic bases to scavenge the generated HCl and drive the reaction forward.

  • Causality of Reagents: Dichloromethane (DCM) is chosen for its excellent solvating power for both reagents. Pyridine is selected over triethylamine because it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that overcomes the steric hindrance of the ortho-chloro aniline.

  • Step-by-Step Protocol:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-4-methylaniline (1.0 eq, 10 mmol) and anhydrous DCM (20 mL).

    • Base Addition: Add pyridine (2.0 eq, 20 mmol) and cool the mixture to 0 °C using an ice-water bath.

    • Electrophile Addition: Dissolve TsCl (1.1 eq, 11 mmol) in DCM (10 mL) and add dropwise over 30 minutes to manage the exotherm.

    • Propagation: Remove the ice bath and stir at room temperature (20 °C) for 4 hours. Monitor via TLC/HPLC until the aniline is consumed.

    • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Recrystallize from ethanol to yield the pure sulfonamide.

Methodology B: Continuous Flow Schotten-Baumann Synthesis

Continuous flow chemistry offers superior mass and heat transfer, allowing for the safe use of biphasic Schotten-Baumann conditions without the need for toxic chlorinated solvents or pyridine [3, 4].

  • Causality of Reagents: 2-Methyltetrahydrofuran (2-MeTHF) is used as a greener organic solvent. Aqueous NaOH (2M) is used as the base. In batch, aqueous NaOH would rapidly hydrolyze the TsCl before it could react with the hindered aniline. However, in a continuous flow microreactor, the extreme interfacial surface area and short residence time (minutes) ensure that the interfacial C-N bond formation outpaces the competitive hydrolysis of the sulfonyl chloride [3].

  • Step-by-Step Protocol:

    • System Priming: Prime a continuous flow system equipped with two T-mixers and a 10 mL Perfluoroalkoxy alkane (PFA) coil reactor with 2-MeTHF and water. Set reactor temperature to 60 °C.

    • Stream Preparation:

      • Stream A: 2-chloro-4-methylaniline (1.0 M in 2-MeTHF).

      • Stream B: TsCl (1.1 M in 2-MeTHF).

      • Stream C: Aqueous NaOH (2.5 M).

    • Execution: Pump Stream A and Stream B at 1.0 mL/min into T-Mixer 1. Route the output into T-Mixer 2, where Stream C is introduced at 2.0 mL/min.

    • Reaction: The biphasic mixture flows through the heated PFA coil (residence time = 2.5 minutes).

    • In-Line Separation: Pass the reactor effluent through an in-line liquid-liquid separator equipped with a hydrophobic membrane.

    • Isolation: Collect the organic stream, evaporate the 2-MeTHF, and directly crystallize the product.

FlowSetup R1 Stream A: Aniline in 2-MeTHF Mix1 T-Mixer 1 R1->Mix1 R2 Stream B: TsCl in 2-MeTHF R2->Mix1 R3 Stream C: Aq. NaOH (2.5M) Mix2 T-Mixer 2 R3->Mix2 Mix1->Mix2 Organic Mixture Reactor PFA Coil Reactor (Res. Time: 2.5 min, Temp: 60°C) Mix2->Reactor Biphasic Flow Separator In-line Liquid-Liquid Separator Reactor->Separator Product Organic Phase: Product Stream Separator->Product Waste Aqueous Phase: Waste (NaCl, H2O) Separator->Waste

Continuous flow Schotten-Baumann reactor setup with in-line separation.

Inter-Laboratory Validation Data

To validate these methodologies, three independent laboratories (Lab 1: Academic Research, Lab 2: Contract Research Organization, Lab 3: Pharma Process R&D) executed both protocols at a 50 mmol scale. The results were analyzed for Yield, Purity (via HPLC area %), Space-Time Yield (STY), and Environmental Factor (E-factor).

Quantitative Performance Comparison
MetricLabMethodology A (Batch / DCM)Methodology B (Flow / 2-MeTHF)
Isolated Yield (%) Lab 178.2%94.5%
Lab 281.0%95.1%
Lab 376.5%93.8%
Mean Yield ± SD Overall 78.6% ± 2.2% 94.5% ± 0.6%
HPLC Purity (%) Lab 195.4%>99.0%
Lab 296.1%>99.0%
Lab 394.8%98.8%
Space-Time Yield Overall ~0.04 kg L⁻¹ h⁻¹ ~3.20 kg L⁻¹ h⁻¹
E-Factor Overall > 45 (High solvent/waste)< 8 (Greener profile)
Data Synthesis & Analysis
  • Reproducibility (Trustworthiness): The continuous flow method demonstrated vastly superior inter-laboratory reproducibility, with a standard deviation in yield of only 0.6%, compared to 2.2% for the batch process. The batch process is highly dependent on the operator's rate of addition and localized temperature gradients.

  • Purity Profile: The batch method consistently showed 3-5% of unreacted aniline and trace bis-sulfonylation byproducts. The precise stoichiometric control and rapid mixing in the flow reactor effectively suppressed bis-sulfonylation, resulting in >99% purity directly from the organic stream.

  • Throughput: The Space-Time Yield (STY) of the flow process is nearly two orders of magnitude higher, proving its viability for rapid scale-up from research to commercial production.

Conclusion & Recommendations

For the synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, the Continuous Flow Schotten-Baumann Methodology is objectively superior to traditional batch synthesis.

By transitioning from a homogeneous Pyridine/DCM batch system to a biphasic 2-MeTHF/Aqueous NaOH flow system, researchers can eliminate toxic chlorinated solvents, drastically reduce the E-factor, and achieve near-quantitative yields with exceptional inter-laboratory reproducibility. We strongly recommend adopting the continuous flow protocol for both library generation and API scale-up workflows.

References

  • Organic Process Research & Development (ACS). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from:[Link]

  • PubMed / DSpace@MIT. The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Retrieved from: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS No. 2903-37-9), a compound belonging to the sulfonamide class of chemicals. By synthesizing technical data with established safety protocols, this document aims to be your preferred resource for handling and disposing of this and similar chemical entities, ensuring the safety of your personnel and the integrity of our environment.

Hazard Assessment and Initial Safety Precautions

Causality of Hazards:

  • Sulfonamide Moiety: Sulfonamides as a class can have biological activity and may pose risks of allergic reactions in sensitized individuals. Their release into the environment is a concern due to the potential for the development of antibiotic resistance and adverse effects on aquatic ecosystems.[2][3]

  • Chlorinated Aromatic Ring: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[4] Their incineration requires specific conditions to prevent the formation of highly toxic byproducts such as dioxins.[5]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE)

Prior to handling N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, all personnel must be equipped with the following PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or damage from splashes or airborne particles.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, as the compound is classified as acutely toxic via the dermal route.[1]
Body Protection A laboratory coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter if handling powders.To prevent inhalation of dust or vapors, especially in poorly ventilated areas, given its acute inhalation toxicity classification.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide depends on the quantity of waste and the regulations set forth by your institution's Environmental Health and Safety (EHS) department and local authorities.

Disposal of Small Quantities (Research and Laboratory Scale)

For small quantities of the compound, such as residues from experiments or contaminated labware (e.g., weighing boats, pipette tips):

  • Segregation: Collect all waste materials contaminated with N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide in a dedicated, clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containerization: Use a chemically compatible, sealable container. For solid waste, a securely sealed, heavy-duty plastic bag placed within a rigid, labeled container is recommended.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide," the CAS number "2903-37-9," and the appropriate hazard pictograms (e.g., GHS07 for acute toxicity).[1]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

Disposal of Large Quantities (Bulk Material)

The disposal of bulk quantities of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide must be handled by a licensed hazardous waste disposal facility.

  • Consult EHS: Immediately contact your institution's EHS department to coordinate the disposal. They will have established procedures and relationships with certified disposal vendors.

  • Incineration: High-temperature incineration is the preferred method for the disposal of chlorinated organic compounds.[5] This process must be carried out in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like hydrogen chloride) and prevent the release of harmful combustion byproducts.

  • Landfilling (Not Recommended): Direct landfilling of this compound is not recommended due to its potential to leach into the soil and groundwater.[2] If no other options are available, it must be taken to a certified hazardous waste landfill.

Emergency Procedures: Spills and Exposure

A clear and practiced emergency response plan is critical.

Spill Management
  • Evacuate: In the event of a significant spill, evacuate all non-essential personnel from the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area of the spill.

  • Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.

DisposalWorkflow Disposal Decision Workflow for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide Start Waste Generated AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small (Lab Scale) Quantity AssessQuantity->SmallQuantity < 1 kg LargeQuantity Large (Bulk) Quantity AssessQuantity->LargeQuantity > 1 kg Segregate Segregate Waste SmallQuantity->Segregate ContactEHS_Large Contact EHS Immediately LargeQuantity->ContactEHS_Large Containerize Containerize in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Area Containerize->Store ContactEHS_Small Contact EHS for Pickup Store->ContactEHS_Small End Proper Disposal Complete ContactEHS_Small->End Incineration Arrange for High-Temperature Incineration via Certified Vendor ContactEHS_Large->Incineration Incineration->End

Caption: Decision workflow for disposal of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.

References

  • Hitchman, M. L., et al. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-CHLORO-4-METHYLPHENYL)-4-METHYLBENZENESULFONAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Zhou, T., Yan, C., Zhang, L., & Chen, J. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. Journal of Environmental Management, 383, 125520. Retrieved from [Link]

  • Google Patents. (1980). US4215095A - Process for the incineration of chlorinated organic materials.
  • Environmental Protection Agency. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS No. 2903-37-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide (CAS No. 2903-37-9). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on hazard classifications for the substance and established best practices for handling structurally similar sulfonamides. A proactive and conservative approach to safety is paramount.

The known hazard classification for N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide indicates acute toxicity (oral, dermal, and inhalation)[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols and safe handling procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

Core Principles of Safe Handling

Before beginning any work with this compound, a thorough risk assessment must be conducted for the planned experiment. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations to be performed. All handling of the solid compound should ideally occur within a certified chemical fume hood to prevent inhalation of dust particles[2].

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of engineering controls.

  • Chemical Fume Hood: All weighing and transfer of the solid N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide should be performed in a properly functioning chemical fume hood. This is critical to prevent the inhalation of fine powders.

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential vapors or dust that may escape primary containment[3].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust, splashes, and vapors[2].
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection from splashes[2][4].
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.Prevents skin contact with the chemical[2].
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.Provides a barrier against accidental spills[2].
Impervious ClothingFire/flame resistant and impervious clothing may be necessary for large-scale operations.Offers enhanced protection against chemical exposure and fire hazards[2].
Respiratory Protection NIOSH-approved Respirator or Fume HoodUse a full-face respirator with appropriate cartridges if exposure limits are exceeded or if irritation is experienced. All handling of the solid compound should ideally be done in a certified chemical fume hood.Prevents inhalation of dust particles and vapors[2].

Procedural Workflow for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment. The following diagram and step-by-step procedures outline the safe handling of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble and Inspect PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Transfer Compound handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 post1 Clean Work Area and Equipment handle3->post1 post2 Doff and Dispose of/Decontaminate PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Chemical Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Sources

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